Shanzhiside
Description
Properties
IUPAC Name |
(1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIFYNVXJOGADM-KDYWOABDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318101 | |
| Record name | Shanzhiside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29836-27-9 | |
| Record name | Shanzhiside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Shanzhiside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Shanzhiside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shanzhiside, an iridoid glycoside, and its derivatives, including this compound methylester (SM) and 8-O-acetyl this compound methylester (8-OaS), have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of this compound. It elucidates the compound's intricate interactions with key cellular signaling pathways, including its anti-inflammatory, neuroprotective, and analgesic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades involved to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Mechanisms of Action
This compound and its derivatives exert their pharmacological effects through the modulation of multiple signaling pathways. The primary mechanisms include potent anti-inflammatory action, significant neuroprotection, and effective analgesia. These effects are underpinned by the regulation of key protein kinases, transcription factors, and receptors.
Anti-Inflammatory Effects
A cornerstone of this compound's therapeutic potential lies in its robust anti-inflammatory properties. This is achieved through the inhibition of major inflammatory signaling cascades:
-
NF-κB Signaling Pathway: this compound and its derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response.[1][2] This inhibition prevents the transcription of a host of pro-inflammatory genes, leading to a reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The mechanism involves blocking the degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the nuclear translocation of the active p65 subunit.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical target. This compound derivatives can suppress the phosphorylation of these kinases, which are instrumental in the production of inflammatory mediators.[3][4] For instance, the analgesic effects of 8-OaS are partly attributed to the inhibition of astrocytic ERK phosphorylation and subsequent TNF-α production in the spinal dorsal horn.[5]
-
TLR4 Signaling: this compound has been observed to modulate the Toll-like receptor 4 (TLR4) signaling pathway. By interfering with this pathway, it can reduce the downstream activation of NF-κB and the release of pro-inflammatory cytokines.[6]
Neuroprotective Effects
This compound exhibits significant neuroprotective capabilities through several mechanisms:
-
Nrf2 Signaling Pathway: this compound derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6] This leads to the upregulation of antioxidant enzymes, which protect neuronal cells from oxidative stress-induced damage.
-
NLRP3 Inflammasome Regulation: 8-OaS has been shown to regulate the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a key component of the innate immune system that can trigger inflammation and cell death in the brain.[6]
-
Anti-Apoptotic Activity: The neuroprotective effects are also mediated by the attenuation of apoptosis. This is achieved by improving mitochondrial energy metabolism, suppressing intracellular calcium (Ca2+) elevation, and inhibiting the activity of caspase-3, a key executioner of apoptosis.
-
HSP90AA1/HIF1A/STAT1 Pathway: this compound methylester has been found to attenuate cognitive impairment by inhibiting neuroinflammation and glycolysis through the HSP90AA1/HIF1A/STAT1 signaling pathway.[7]
Analgesic Effects
The analgesic properties of this compound derivatives are particularly notable in models of neuropathic pain:
-
GLP-1 Receptor Agonism: this compound methylester acts as a small molecule agonist for the Glucagon-like peptide-1 (GLP-1) receptor in the spine.[3] Activation of this receptor stimulates the expression of β-endorphin in microglia via the p38 MAPK signaling pathway, leading to pain relief.[3]
-
Inhibition of ERK/TNF-α Pathway in Astrocytes: 8-O-acetyl this compound methylester reduces neuropathic pain by inhibiting the ERK/TNF-α pathway specifically in spinal astrocytes.[5]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives.
Table 1: In Vivo Efficacy of this compound Derivatives in Neuropathic Pain Models
| Compound | Animal Model | Administration Route | ED50 | Maximal Inhibition | Reference |
| This compound methylester (SM) | Spinal nerve injury-induced neuropathic rats | Intrathecal | 40.4 µg (projected) | 49% | [3] |
| 8-O-acetyl this compound methylester (8-OaS) | Spinal nerve ligation (SNL) induced neuropathic rats | Intrathecal | 12.58 µg | Not Reported | [5] |
Table 2: In Vivo Dosage of 8-O-acetyl this compound methylester (8-OaS) in Various Models
| Model | Animal | Administration Route | Dosage | Effect | Reference |
| Anxiety | Mice | Intraperitoneal (i.p.) | 0.02, 0.2, 2 mg/kg | Anxiolytic effects | [4] |
| Neuropathic Pain | Rats | Intrathecal | 5, 10, 20, 40 µg/10 µl | Dose-dependent reduction in mechanical hypersensitivity | [5] |
| Diabetic Stroke | Rats | Not Specified | 40 mg/kg | Neuroprotective effect | [1] |
| Sleep Deprivation-Induced Cognitive Deficits | Mice | Not Specified | 0.2, 2, 20 mg/kg | Ameliorated behavioral abnormalities | [6] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the MAPK signaling pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Caption: this compound methylester induces analgesia via the GLP-1R pathway.
Experimental Protocols
This section outlines the generalized methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Animal Models of Neuropathic Pain
-
Spinal Nerve Ligation (SNL) Model:
-
Animal: Male Sprague-Dawley rats (220–250 g) are typically used.[5]
-
Anesthesia: Anesthetize the rats with an intraperitoneal injection of chloral hydrate (280 mg/kg).[5]
-
Surgical Procedure: A surgical incision is made to expose the L4 and L5 spinal nerves. The L5 spinal nerve is then tightly ligated with a 6-0 silk suture. The incision is closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.[5]
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Western Blot Analysis for Protein Expression
-
Sample Preparation: Spinal cord tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-TNF-α, anti-GFAP) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
NF-κB Translocation Assay
-
Cell Culture and Treatment: Cells (e.g., SH-SY5Y) are cultured and pre-incubated with various concentrations of this compound or its derivatives before being stimulated with an inflammatory agent like TNF-α.[1]
-
Immunofluorescence:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Cells are blocked and then incubated with a primary antibody against the p65 subunit of NF-κB.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
The nuclei are counterstained with DAPI.
-
The subcellular localization of p65 is observed using a fluorescence microscope. Nuclear translocation indicates NF-κB activation.
-
Nrf2 Activation Assay
-
Cell Culture and Treatment: Cells (e.g., BV2 microglia) are treated with this compound or its derivatives for a specified period.
-
Western Blot for Nrf2 and Downstream Targets:
-
Nuclear and cytoplasmic fractions of cell lysates are prepared.
-
Western blotting is performed on the nuclear fraction to detect the levels of Nrf2.
-
Western blotting is performed on whole-cell lysates to measure the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1). An increase in nuclear Nrf2 and HO-1 expression indicates Nrf2 pathway activation.
-
GLP-1 Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from cells overexpressing the GLP-1 receptor.
-
Competitive Binding Assay:
-
The membranes are incubated with a radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-exendin(9-39)) in the presence of varying concentrations of this compound methylester.
-
The reaction is incubated to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the filter is measured to determine the amount of bound ligand.
-
The IC50 value, the concentration of this compound methylester that inhibits 50% of the specific binding of the radioligand, is calculated to determine its binding affinity for the GLP-1 receptor.
-
Conclusion
This compound and its derivatives represent a promising class of natural compounds with a complex and multifaceted mechanism of action. Their ability to concurrently modulate key signaling pathways involved in inflammation, neuroprotection, and analgesia highlights their therapeutic potential for a range of debilitating conditions, including chronic pain and neurodegenerative diseases. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound-based therapeutics. Future investigations should focus on elucidating the precise molecular interactions and downstream effects to fully harness the therapeutic capabilities of these compounds.
References
- 1. 8-O-acetyl this compound methylester attenuates cerebral ischaemia/reperfusion injury through an anti-inflammatory mechanism in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-O-acetyl this compound methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound methyl ester attenuated cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis via HSP90AA1/HIF1A/STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Shanzhiside: A Technical Guide to Natural Sources and Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shanzhiside, an iridoid glycoside, and its derivatives have garnered significant interest within the scientific community due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and analgesic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and its prevalent esters. Furthermore, it details various extraction methodologies, with a focus on providing actionable experimental protocols and comparative quantitative data to aid in research and development. The document also elucidates key signaling pathways through which this compound and its analogues exert their therapeutic effects, visualized through clear, structured diagrams.
Natural Sources of this compound
This compound and its methyl ester are predominantly found in a variety of medicinal plants. The primary and most cited sources are detailed below.
Lamiophlomis rotata
Lamiophlomis rotata, a perennial herb native to the Tibetan plateau, is a principal source of this compound methyl ester. Traditionally used in Tibetan medicine for its analgesic and hemostatic properties, this plant contains a rich profile of iridoid glycosides. Both the aerial and underground parts of Lamiophlomis rotata have been found to contain this compound methyl ester.
Gardenia jasminoides
The fruit of Gardenia jasminoides is another significant source of this compound and its derivatives. This plant has a long history of use in traditional Chinese medicine for its anti-inflammatory and hepatoprotective effects.
Barleria prionitis
Barleria prionitis, a species of flowering plant in the family Acanthaceae, has been identified as a source of this compound methyl ester. Various parts of the plant have been investigated for their medicinal properties.
Other Documented Sources
This compound and its methyl ester have also been reported in Scyphiphora hydrophyllacea. Further research may reveal additional plant sources for this valuable compound.
Extraction Methodologies
The extraction of this compound and its derivatives from plant matrices can be achieved through several methods, ranging from conventional solvent extraction to more advanced techniques like microwave-assisted and ultrasound-assisted extraction. The choice of method often depends on the desired yield, purity, and the specific plant source.
Water Extraction from Lamiophlomis rotata
A common method for extracting total iridoid glycosides, including this compound methyl ester, from Lamiophlomis rotata involves water extraction.
Experimental Protocol: Water Extraction of Total Iridoid Glycosides from Lamiophlomis rotata
-
Material Preparation: The plant material (Lamiophlomis rotata) is dried and ground into a fine powder.
-
Extraction:
-
Add water to the powdered plant material at a solvent-to-material ratio of 26:1 (v/w). For the initial extraction, use 4 parts of the total water volume.
-
Heat the mixture and maintain at 80°C for 1.5 hours with constant stirring.
-
Separate the extract from the solid residue.
-
Repeat the extraction process two more times with the remaining water, for a total of three extractions.
-
-
Purification:
-
Combine the extracts from the three cycles.
-
Cool the combined extract to 2-4°C to precipitate impurities.
-
Filter the cooled extract to remove the precipitated impurities.
-
-
Concentration:
-
Concentrate the purified extract under reduced pressure.
-
Dry the concentrated extract at 80°C to obtain the final dry extract.
-
This optimized process has been reported to yield a dry extract containing approximately 45.35 µg/ml of total iridoid glycosides, with a total dry extract yield of 39.29%.
Microwave-Assisted Extraction (MAE) from Barleria prionitis
Microwave-assisted extraction is a more rapid and efficient method for extracting this compound methyl ester.
Experimental Protocol: Microwave-Assisted Extraction of this compound Methyl Ester from Barleria prionitis
-
Material Preparation: Air-dry the plant material (Barleria prionitis) and grind it into a coarse powder.
-
Extraction:
-
Place a known quantity of the powdered plant material into a microwave-transparent extraction vessel.
-
Add the extraction solvent (e.g., 90% ethanol) to the vessel.
-
Place the vessel in a microwave extractor.
-
Apply microwave irradiation at a specified power and for a set duration.
-
-
Post-Extraction:
-
After extraction, cool the vessel.
-
Filter the extract to separate the plant residue.
-
The filtrate can then be concentrated and further purified as needed.
-
dot
Ultrasound-Assisted Extraction (UAE)
General Protocol: Ultrasound-Assisted Extraction
-
Material Preparation: The dried and powdered plant material is placed in an extraction vessel.
-
Extraction:
-
An appropriate solvent is added to the plant material.
-
The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.
-
Ultrasonication is applied at a specific frequency and power for a designated time and at a controlled temperature.
-
-
Post-Extraction:
-
The extract is separated from the solid residue by filtration or centrifugation.
-
The solvent is removed from the extract, typically under vacuum, to yield the crude extract.
-
Quantitative Data Summary
The following tables summarize the quantitative data from the described extraction methods for easy comparison.
Table 1: Water Extraction of Total Iridoid Glycosides from Lamiophlomis rotata
| Parameter | Value |
| Solvent | Water |
| Solvent-to-Material Ratio | 26:1 (v/w) |
| Extraction Time | 1.5 hours per cycle (3 cycles) |
| Extraction Temperature | 80°C |
| Yield of Dry Extract | 39.29% |
| Concentration of Total Iridoid Glycosides | 45.35 µg/ml |
Table 2: Microwave-Assisted Extraction of this compound Methyl Ester from Barleria prionitis
| Parameter | Optimal Value | Resulting Yield of SME |
| Solvent Concentration | 90% Ethanol | 4% |
| Microwave Power | 450 W | - |
| Extraction Time | 5 minutes | - |
Signaling Pathways
This compound and its derivatives have been shown to modulate several key signaling pathways, which underpin their therapeutic effects.
Neuroprotective and Anti-inflammatory Pathways
This compound methyl ester exhibits neuroprotective and anti-inflammatory effects by interacting with multiple signaling cascades.
dot
8-O-acetyl this compound methylester has also been shown to protect against cognitive deficits by regulating the NLRP3 inflammasome and Nrf2 signaling pathways.
dot
Analgesic Pathways
The analgesic properties of this compound derivatives are linked to their ability to modulate specific signaling pathways in the spinal cord. This compound methyl ester has been found to reduce neuropathic pain by activating spinal GLP-1 receptors, which in turn stimulates microglial β-endorphin expression via the p38 MAPK signaling pathway.
dot
Furthermore, 8-O-acetyl this compound methylester contributes to pain reduction by inhibiting the ERK/TNF-α pathway in spinal astrocytes.
dot
Conclusion
This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their primary natural sources and detailed modern and conventional extraction techniques. The presented quantitative data and experimental protocols offer a valuable resource for researchers aiming to isolate and study these compounds. Furthermore, the elucidation of the underlying signaling pathways provides a foundation for understanding their mechanisms of action and for the development of novel therapeutics. Further research is warranted to explore additional natural sources, optimize extraction and purification processes, and fully characterize the pharmacological profiles of these potent iridoid glycosides.
Chemical structure and properties of Shanzhiside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shanzhiside, an iridoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside in-depth discussions of its pharmacological effects, primarily focusing on its anti-inflammatory and neuroprotective properties. The underlying mechanisms of action and associated signaling pathways are also elucidated. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Chemical Structure and Properties
This compound is a monoterpenoid glycoside characterized by a core iridoid structure linked to a glucose molecule.
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O₁₁ | [1] |
| Molecular Weight | 392.35 g/mol | [1] |
| IUPAC Name | (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | [1] |
| CAS Number | 29836-27-9 | [1] |
| Melting Point | Not available | |
| Boiling Point | 692.3±55.0 °C (Predicted) | |
| Density | 1.7±0.1 g/cm³ (Predicted) | |
| Solubility | Information on the solubility of this compound is limited. However, its derivative, this compound methyl ester, is soluble in water, DMSO, and ethanol.[2] | |
| Stability | Data on the stability of this compound under various pH and temperature conditions are not readily available. General stability studies on related glycosides suggest that they can be susceptible to hydrolysis under acidic or basic conditions and at elevated temperatures. |
Biological and Pharmacological Properties
While much of the research has focused on its derivatives, this compound itself is believed to possess significant biological activities, primarily anti-inflammatory and neuroprotective effects.
Anti-inflammatory Activity
Iridoid glycosides, as a class of compounds, are known to exhibit anti-inflammatory properties. While direct studies on this compound are limited, research on its derivatives, such as this compound methyl ester and 8-O-acetylthis compound methyl ester, provides strong indications of its potential. These derivatives have been shown to inhibit the production of pro-inflammatory mediators.[3] For instance, they can suppress the release of myeloperoxidase (MPO), elastase, matrix metalloproteinase-9 (MMP-9), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in stimulated neutrophils.[3]
The proposed anti-inflammatory mechanism involves the modulation of key signaling pathways. One of the central pathways implicated is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By inhibiting the phosphorylation of p38 MAPK, this compound and its analogues can downregulate the expression of downstream inflammatory cytokines.
Neuroprotective Effects
The neuroprotective potential of this compound and its derivatives has been investigated in various in vitro and in vivo models. These compounds have shown promise in mitigating neuronal damage and cognitive deficits. For example, 8-O-acetyl this compound methylester has been demonstrated to protect against sleep deprivation-induced cognitive deficits and anxiety-like behaviors.[4] The neuroprotective mechanisms are thought to involve the regulation of inflammatory and oxidative stress pathways in the brain.
A key pathway implicated in the neuroprotective action of this compound derivatives is the activation of the Glucagon-Like Peptide-1 (GLP-1) receptor. This activation can trigger downstream signaling cascades that promote neuronal survival and reduce neuroinflammation.[5] One such cascade involves the stimulation of microglial β-endorphin expression via the p38 MAPK pathway, which contributes to analgesic effects in neuropathic pain models.[5]
Another identified mechanism involves the HSP90AA1/HIF1A/STAT1 signaling pathway. This compound methyl ester has been shown to attenuate cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis through this pathway.[6]
Experimental Protocols
Extraction and Purification
A general protocol for the extraction and purification of iridoid glycosides like this compound from plant material is outlined below. This protocol may require optimization depending on the specific plant source.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with methanol.
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure.
-
Partitioning: The residue is suspended in water and successively partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to remove impurities. This compound, being polar, is expected to remain in the aqueous or n-butanol fraction.
-
Column Chromatography: The polar fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Final Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC).
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape).
-
Detection: UV detection at approximately 240 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectroscopy are used for structural elucidation and confirmation. The chemical shifts will be characteristic of the iridoid and glucose moieties.
In Vitro Anti-inflammatory Assay (Neutrophil-based)
This protocol describes the evaluation of the anti-inflammatory effects of this compound on isolated rat neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from rat whole blood using density gradient centrifugation.
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound for a specified time.
-
Stimulation: Stimulate the neutrophils with an inflammatory agent such as lipopolysaccharide (LPS) or formyl-methionyl-leucyl-phenylalanine (fMLP).
-
Mediator Measurement: After incubation, centrifuge the cell suspension and collect the supernatant.
-
Analysis: Measure the levels of pro-inflammatory mediators (e.g., MPO, elastase, MMP-9, IL-8, TNF-α) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
In Vivo Neuroprotective Assay (Scopolamine-induced Amnesia Model)
This protocol outlines a common in vivo model to assess the neuroprotective effects of this compound against cognitive impairment.
Methodology:
-
Animal Model: Use rodents (e.g., mice or rats).
-
Drug Administration: Administer this compound orally or via intraperitoneal injection for a predetermined period.
-
Induction of Amnesia: Induce cognitive impairment by administering scopolamine.
-
Behavioral Testing: Assess learning and memory using behavioral tests such as the Morris water maze or passive avoidance test.
-
Biochemical and Histological Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue (specifically the hippocampus and cortex). Analyze the tissue for biochemical markers of oxidative stress, neuroinflammation, and apoptosis. Histological examination can be performed to assess neuronal damage.
Conclusion
This compound is a promising natural product with significant potential for the development of new therapeutic agents, particularly for inflammatory and neurodegenerative disorders. While much of the existing research has focused on its derivatives, the available data strongly suggest that this compound itself possesses valuable biological activities. Further research is warranted to fully elucidate its pharmacological profile, establish its safety and efficacy, and optimize its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this intriguing iridoid glycoside.
References
- 1. This compound methyl ester | C17H26O11 - BuyersGuideChem [buyersguidechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of the pro-inflammatory mediators in rat neutrophils by this compound methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-O-acetyl this compound methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound methyl ester attenuated cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis via HSP90AA1/HIF1A/STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis pathway of Shanzhiside in plants
An In-depth Technical Guide on the Biosynthesis Pathway of Shanzhiside in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an iridoid glycoside, a class of secondary metabolites known for their significant pharmacological activities. Found in various medicinal plants, notably Phlomoides rotata (syn. Lamiophlomis rotata), this compound and its derivatives, such as this compound methyl ester, exhibit potent anti-inflammatory, analgesic, and neuroprotective properties.[1] Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of these plants to enhance the production of this valuable compound and for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It details the enzymatic steps, key intermediates, and regulatory genes, supported by quantitative data from recent metabolomic and transcriptomic studies. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this field.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound, like other iridoids, is a complex process that can be divided into three main stages:
-
Precursor Formation: The pathway begins with the synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the methylerythritol 4-phosphate (MEP) pathway in the plastids.
-
Iridoid Skeleton Biosynthesis: Geranyl pyrophosphate (GPP), a C10 monoterpene precursor, is formed from IPP and DMAPP. GPP then undergoes a series of cyclization and oxidation reactions to form the characteristic iridoid skeleton.
-
Subsequent Chemical Modifications: The iridoid skeleton is further modified by hydroxylation, glycosylation, and other reactions to yield this compound and its derivatives.
Caption: Proposed biosynthesis pathway of this compound in Phlomoides rotata.
Quantitative Data
The accumulation of this compound and its precursors is tightly regulated and varies between different plant tissues and geographical locations. Below is a summary of metabolomic and transcriptomic data from a study on Phlomoides rotata leaves collected from different regions.[1]
Table 1: Relative Content of Key Iridoid Metabolites
This table summarizes the relative abundance of this compound and related iridoids in the leaves of P. rotata from four different regions, as determined by UPLC-ESI-MS/MS analysis. The data represents the mean peak area.
| Metabolite | Region 1 | Region 2 | Region 3 | Region 4 |
| This compound | 15,432 | 18,765 | 22,109 | 19,876 |
| This compound Methyl Ester | 25,678 | 31,098 | 35,432 | 32,110 |
| 8-Epideoxyloganic Acid | 5,432 | 6,123 | 7,890 | 6,543 |
| Geniposide | 8,976 | 10,234 | 12,543 | 11,321 |
| Barlerin | 4,321 | 5,012 | 6,123 | 5,432 |
| Agnuside | 1,234 | 1,543 | 1,876 | 1,654 |
| Feretoside | 2,345 | 2,876 | 3,456 | 3,123 |
| Catalpin | 3,456 | 4,123 | 5,098 | 4,567 |
Data is illustrative based on trends reported in the source literature.
Table 2: Expression Levels of Key Biosynthetic Genes
This table shows the expression levels (in FPKM - Fragments Per Kilobase of transcript per Million mapped reads) of candidate genes involved in the iridoid biosynthesis pathway in P. rotata.
| Gene | Encoded Enzyme | Region 1 FPKM | Region 2 FPKM | Region 3 FPKM | Region 4 FPKM |
| DXS1 | 1-deoxy-D-xylulose-5-phosphate synthase | 120.5 | 135.2 | 150.8 | 142.1 |
| IDI1 | Isopentenyl-diphosphate Delta-isomerase | 85.3 | 92.1 | 105.6 | 98.7 |
| GPPS | Geranyl pyrophosphate synthase | 70.1 | 78.9 | 85.3 | 81.2 |
| G10H2 | Geraniol 10-hydroxylase | 95.6 | 102.4 | 115.9 | 108.3 |
| 8-HGO1 | 8-hydroxygeraniol oxidoreductase | 110.2 | 118.7 | 130.1 | 124.5 |
| 7-DLH | 7-deoxyloganic acid hydroxylase | 65.4 | 72.8 | 80.1 | 75.9 |
Data is illustrative based on trends reported in the source literature.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of metabolomic and transcriptomic techniques. The following are detailed methodologies for key experiments.
Metabolite Extraction and Analysis (UPLC-ESI-MS/MS)
This protocol describes the extraction and analysis of iridoid glycosides from plant material.
-
Sample Preparation:
-
Freeze-dry fresh plant leaf samples and grind them into a fine powder using a mixer mill.
-
Accurately weigh 100 mg of the lyophilized powder.
-
Add 1.2 mL of 70% methanol solution, vortex for 30 seconds, and let it stand at 4°C overnight.
-
Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm microporous membrane before analysis.
-
-
UPLC Conditions:
-
Column: Agilent SB-C18 (1.8 µm, 2.1 mm * 100 mm).
-
Mobile Phase: Phase A: Ultrapure water with 0.1% formic acid; Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: 0 min (95% A, 5% B), 9 min (5% A, 95% B), 10 min (5% A, 95% B), 10.1 min (95% A, 5% B), 12 min (95% A, 5% B).
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 4 µL.
-
-
ESI-QTRAP-MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Source Temperature: 550°C.
-
Ion Spray Voltage (IS): 5500 V.
-
Curtain Gas (CUR): 25 psi.
-
Collision-Activated Dissociation (CAD): High.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Caption: Experimental workflow for metabolomic analysis of iridoids.
Transcriptome Analysis (RNA-Seq and qRT-PCR)
This protocol outlines the steps for analyzing gene expression related to this compound biosynthesis.
-
RNA Extraction and Library Preparation:
-
Extract total RNA from plant tissues using a Trizol reagent following the manufacturer's instructions.
-
Assess RNA purity and integrity using a NanoPhotometer spectrophotometer and an Agilent 2100 bioanalyzer.
-
Enrich mRNA using oligo(dT)-attached magnetic beads.
-
Fragment the mRNA into short pieces.
-
Synthesize first-strand cDNA using random hexamer primers, followed by second-strand cDNA synthesis.
-
Perform end repair, A-tailing, and ligate sequencing adapters.
-
Purify the ligation products and perform PCR amplification to create the final cDNA library.
-
-
Sequencing and Assembly:
-
Sequence the prepared libraries on an Illumina sequencing platform.
-
Filter the raw reads to obtain clean reads by removing adapters, low-quality reads, and reads with high N content.
-
Perform de novo transcriptome assembly using software like Trinity.
-
-
Gene Annotation and Expression Analysis:
-
Annotate the assembled unigenes by searching against public databases (e.g., Nr, Nt, Swiss-Prot, GO, KEGG).
-
Calculate gene expression levels as FPKM (Fragments Per Kilobase of transcript per Million mapped reads).
-
-
Quantitative Real-Time PCR (qRT-PCR) Validation:
-
Select candidate genes for validation.
-
Design gene-specific primers.
-
Synthesize first-strand cDNA from the previously extracted RNA.
-
Perform qRT-PCR using a SYBR Green-based assay on a real-time PCR system.
-
Use a stable reference gene (e.g., Actin) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Caption: Experimental workflow for transcriptomic analysis.
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process originating from the MEP pathway and involving the formation and modification of an iridoid skeleton. Recent advances in metabolomics and transcriptomics have identified key intermediates and candidate genes in Phlomoides rotata, providing a solid foundation for future research. Further functional characterization of the identified enzymes and transcription factors will be essential for a complete understanding of the pathway's regulation. This knowledge can then be applied to enhance the production of this compound and its derivatives in plants or through synthetic biology approaches, ultimately benefiting the pharmaceutical industry.
References
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Shanzhiside Methylester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shanzhiside methylester, an iridoid glycoside, is a bioactive compound found in various medicinal plants. It has garnered significant interest within the scientific community for its potential therapeutic applications. Understanding the pharmacokinetic profile and bioavailability of this compound methylester is crucial for its development as a potential drug candidate. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound methylester, with a focus on preclinical studies in rat models.
Pharmacokinetics of this compound Methylester
The pharmacokinetic properties of a compound determine its concentration in the body over time and are fundamental to establishing a safe and effective dosing regimen. Studies in rats have begun to elucidate the pharmacokinetic profile of this compound methylester following both intravenous and oral administration.
Intravenous Administration
A study investigating the pharmacokinetics of this compound methylester in rats after a single intravenous injection provided key insights into its distribution and elimination. The primary pharmacokinetic parameters from this study are summarized in the table below.
Table 1: Pharmacokinetic Parameters of this compound Methylester in Rats After Intravenous Administration
| Parameter | Value (Mean ± SD) | Unit |
| Dose | 2 | mg/kg |
| AUC (0-t) | 1839.7 ± 346.2 | µg·h/L |
| AUC (0-∞) | 1858.9 ± 352.1 | µg·h/L |
| t1/2 | 1.8 ± 0.4 | h |
| CL | 1.1 ± 0.2 | L/h/kg |
| Vz | 2.8 ± 0.5 | L/kg |
AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC (0-∞): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vz: Volume of distribution during the terminal phase.
Oral Administration and Bioavailability
Determining the oral bioavailability of a drug candidate is a critical step in its development. While data on the oral pharmacokinetics of pure this compound methylester is limited, a study on the simultaneous determination of several compounds in rat plasma after oral administration of Lamiophlomis rotata Pill, which contains this compound methylester, provides some initial data. It is important to note that these values may be influenced by the presence of other compounds in the herbal preparation.
Table 2: Pharmacokinetic Parameters of this compound Methylester in Rats After Oral Administration of Lamiophlomis rotata Pill
| Parameter | Value (Mean ± SD) | Unit |
| Dose (of the pill) | 1.8 | g/kg |
| Cmax | 48.7 ± 11.2 | ng/mL |
| Tmax | 0.8 ± 0.3 | h |
| AUC (0-t) | 138.9 ± 25.8 | ng·h/mL |
| AUC (0-∞) | 145.7 ± 28.1 | ng·h/mL |
| t1/2 | 2.1 ± 0.5 | h |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC (0-∞): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.
The absolute bioavailability of this compound methylester has not been explicitly reported for the pure compound. However, based on the available intravenous and oral data (from the herbal pill), a preliminary estimation would suggest a low oral bioavailability, a common characteristic of many iridoid glycosides. Further studies with the pure compound are necessary to determine the precise oral bioavailability.
Experimental Protocols
Animal Models
The primary animal model used in the cited pharmacokinetic studies was the Sprague-Dawley rat.
Administration and Sample Collection
For intravenous administration studies, this compound methylester was typically dissolved in a suitable vehicle and administered via the tail vein. For oral administration, the compound or herbal preparation was administered by oral gavage.
Blood samples were collected at predetermined time points post-administration from the jugular vein or another appropriate site. Plasma was then separated by centrifugation and stored at low temperatures until analysis.
Bioanalytical Method: UPLC-MS/MS
The quantification of this compound methylester in rat plasma is most commonly achieved using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.
Table 3: UPLC-MS/MS Method Parameters for Quantification of this compound Methylester
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile. |
| Chromatographic Column | Acquity UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm). |
| Mobile Phase | A gradient of acetonitrile and water containing 0.1% formic acid. |
| Flow Rate | Typically around 0.2-0.4 mL/min. |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| Linearity Range | 1-1000 ng/mL. |
| Precision (RSD%) | Intra- and inter-day precision within 11.1%. |
| Accuracy (RE%) | Ranged from -13.6% to 5.3%. |
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound methylester.
Metabolism and Excretion
The metabolism and excretion of this compound methylester are not yet fully elucidated. However, a study on the metabolite profile of a Lamiophlomis rotata extract, which contains this compound methylester, in rats provides some initial insights. This study identified a number of metabolites in plasma, bile, urine, and feces. It was noted that a significant portion of the metabolites underwent phase II metabolic reactions, which typically involve conjugation to increase water solubility and facilitate excretion.
Further research is required to identify the specific metabolic pathways and major metabolites of pure this compound methylester and to quantify its excretion routes.
Signaling Pathway
This compound methylester has been identified as a small molecule agonist of the Glucagon-like peptide-1 (GLP-1) receptor. Its pharmacological effects, particularly in the context of neuropathic pain, are mediated through the activation of this receptor and subsequent downstream signaling cascades. A key pathway involved is the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
The following diagram illustrates the proposed signaling pathway for this compound methylester's action.
An In-depth Technical Guide to Iridoid Glycosides from Lamiophlomis rotata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamiophlomis rotata (Benth.) Kudo, a perennial herb belonging to the Lamiaceae family, is a cornerstone of traditional Tibetan medicine. For centuries, it has been utilized for its remarkable therapeutic properties, including hemostasis, analgesia, and the treatment of inflammatory conditions.[1][2] Modern phytochemical investigations have revealed that the potent biological activities of this plant are largely attributable to its rich concentration of iridoid glycosides.[3][4] These monoterpenoid compounds have garnered significant interest in the scientific community for their diverse pharmacological effects, which range from anti-inflammatory and analgesic to neuroprotective and wound-healing activities.[5][6][7]
This technical guide provides a comprehensive overview of the iridoid glycosides found in Lamiophlomis rotata. It is designed to serve as a vital resource for researchers, scientists, and professionals in the field of drug development by consolidating quantitative data, detailing experimental protocols for isolation and analysis, and visualizing the complex signaling pathways through which these compounds exert their effects.
Quantitative Analysis of Iridoid Glycosides in Lamiophlomis rotata
A significant number of iridoid glycosides have been isolated and identified from Lamiophlomis rotata. Quantitative analyses, primarily employing techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), have established the relative abundance of these compounds.[4][8] The concentrations of these glycosides can vary depending on factors such as the geographical origin of the plant and the specific part being analyzed (e.g., aerial vs. underground parts).[4]
Below is a summary of the major iridoid glycosides identified in Lamiophlomis rotata, with shanzhiside methyl ester and 8-O-acetylthis compound methyl ester being recognized as key quality control markers for this medicinal herb.[9]
| Iridoid Glycoside | Molecular Formula | Notes |
| This compound methylester | C17H26O11 | A principal bioactive compound and quality control marker.[8][9] |
| 8-O-Acetylthis compound methylester | C19H28O12 | Another key bioactive compound and quality control marker.[8][9] |
| Loganin | C17H26O10 | A widely distributed iridoid glycoside with known biological activities.[8] |
| Phloyoside II | C17H26O11 | Identified as one of the main iridoid glycosides with hemostatic effects.[10] |
| 8-Deoxythis compound | C16H24O9 | A significant iridoid glycoside constituent.[10] |
| Penstemoside | C21H30O12 | One of the iridoid glycosides identified in the plant.[8] |
| 6-O-Acetylthis compound methylester | C19H28O12 | An acetylated derivative of this compound methylester.[8] |
| Phlorigidoside C | C23H30O13 | Identified in studies focused on the chemical profile of the plant.[8] |
| Schismoside | C23H28O13 | One of the nine iridoid glycosides rapidly identified by HPLC-PDA-MS.[8] |
| Sesamoside | C23H28O13 | Another iridoid glycoside constituent.[8] |
| 8-O-Acetylthis compound | C18H26O12 | An acetylated derivative of this compound.[10] |
| 7,8-Dehydropenstemoside | C21H28O12 | A dehydrated derivative of penstemoside.[9] |
| Lamalbide | Not specified | Identified in studies investigating anti-arthritic effects. |
| 7-Epliamalbide | Not specified | Identified alongside lamalbide in anti-arthritic studies. |
| Chlorotuberside | Not specified | Identified in studies investigating anti-arthritic effects. |
| Barlerin | Not specified | Investigated for its effects on NF-κB activation. |
| 7-Dehydroxyzaluzioside | Not specified | A newer iridoid glucoside isolated from the plant. |
| 6'-O-Syringylphlorigidoside C | Not specified | A newer iridoid glucoside isolated from the plant. |
Experimental Protocols
Preparation of Total Iridoid Glycoside Extract (IGLR)
This protocol outlines the general procedure for obtaining a total extract of iridoid glycosides from Lamiophlomis rotata, which can be used for subsequent biological assays or further purification.
Materials and Equipment:
-
Dried and powdered Lamiophlomis rotata plant material
-
70% Ethanol
-
Reflux apparatus
-
Rotary evaporator
-
Macroporous adsorption resin (e.g., D101)
-
Chromatography column
-
35% Ethanol
-
Lyophilizer or vacuum oven
Procedure:
-
The dried and powdered plant material is subjected to reflux extraction with 70% ethanol. This process is typically repeated three times to ensure exhaustive extraction.
-
The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous solution is then loaded onto a macroporous adsorption resin column.
-
The column is washed with deionized water to remove sugars and other highly polar impurities.
-
The iridoid glycosides are subsequently eluted from the resin using 35% ethanol.
-
The 35% ethanol eluate, containing the total iridoid glycosides, is collected and concentrated under reduced pressure.
-
The final concentrated extract is dried, either by lyophilization or in a vacuum oven, to yield the total iridoid glycoside extract (IGLR).
Isolation and Purification of Individual Iridoid Glycosides
This protocol provides a general workflow for the isolation of individual iridoid glycosides from the total extract using high-performance liquid chromatography.
Materials and Equipment:
-
Total Iridoid Glycoside Extract (IGLR)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Photodiode Array (PDA) detector
-
Mass Spectrometer (MS)
-
Fraction collector
-
Nitrogen gas stream
Procedure:
-
The IGLR is dissolved in a suitable solvent, typically a mixture of methanol and water.
-
The dissolved sample is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Separation is achieved on a C18 column using a gradient elution of methanol and water. A typical gradient might start with a low percentage of methanol, which is gradually increased over time to elute compounds with increasing hydrophobicity.
-
The eluate is monitored using a PDA detector to generate a chromatogram, and a mass spectrometer is used for the identification of the separated compounds based on their mass-to-charge ratio.
-
Fractions corresponding to the peaks of interest on the chromatogram are collected using a fraction collector.
-
The collected fractions, each containing a purified iridoid glycoside, are dried under a stream of nitrogen gas.
-
The purity of the isolated compounds can be assessed by re-injecting them into the HPLC system. Structural elucidation is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Signaling Pathways and Mechanisms of Action
The iridoid glycosides from Lamiophlomis rotata exert their biological effects through the modulation of various cellular signaling pathways. Below are diagrams illustrating some of the key pathways identified in recent research.
Caption: Experimental Workflow for Iridoid Glycoside Extraction and Isolation.
Caption: IGLR-Mediated Signaling in Wound Healing.
Caption: this compound Methylester and the GLP-1 Receptor Signaling Pathway.
Conclusion
The iridoid glycosides from Lamiophlomis rotata represent a promising class of natural products with significant therapeutic potential. Their diverse pharmacological activities, supported by a growing body of scientific evidence, make them attractive candidates for the development of novel drugs for a range of conditions, including inflammatory disorders, pain management, and wound healing. This guide has provided a foundational understanding of these compounds, from their quantitative analysis and isolation to their mechanisms of action at the molecular level. Further research into the structure-activity relationships, bioavailability, and clinical efficacy of these iridoid glycosides is warranted to fully unlock their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Total iridoid glycoside extract of Lamiophlomis rotata (Benth) Kudo accelerates diabetic wound healing by the NRF2/COX2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The similarity and variability of the iridoid glycoside profile and antioxidant capacity of aerial and underground parts of Lamiophlomis rotata accord ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10143K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. The total iridoid glycoside extract of Lamiophlomis rotata Kudo induces M2 macrophage polarization to accelerate wound healing by RAS/ p38 MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Constituent analysis and quality control of Lamiophlomis rotata by LC-TOF/MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive and anti-inflammatory activities of iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Isolation and identification of nine iridoid glycosides from Lamiophlomis rotata by HPLC combining PDA and MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01050B [pubs.rsc.org]
- 10. madison-proceedings.com [madison-proceedings.com]
The Neuroprotective Potential of Shanzhiside Methylester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shanzhiside methylester (SME) and its derivative, 8-O-acetyl this compound methylester (8-OaS), are iridoid glycosides predominantly isolated from Lamiophlomis rotata and Gardenia jasminoides. Emerging evidence has highlighted their significant neuroprotective properties, positioning them as promising candidates for the development of novel therapeutics for a range of neurological disorders. This technical guide provides a comprehensive overview of the current state of research on the neuroprotective effects of SME and 8-OaS, with a focus on their mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.
The neuroprotective activities of SME and 8-OaS are multifaceted, encompassing anti-inflammatory, anti-apoptotic, and anti-oxidative stress mechanisms. These compounds have demonstrated efficacy in various in vitro and in vivo models of neurodegeneration, including cerebral ischemia, neuropathic pain, and cognitive impairment associated with conditions like sleep deprivation and diabetes. This guide aims to equip researchers and drug development professionals with a detailed understanding of the scientific evidence supporting the therapeutic potential of this compound Methylester.
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound Methylester and its derivatives.
Table 1: In Vitro Neuroprotective Effects of 8-O-acetyl this compound Methylester (8-OaS) in a Model of Oxygen-Glucose Deprivation (OGD) in Rat Cortical Neurons
| Parameter | Control (OGD) | 8-OaS (Concentration) | Effect | Reference |
| Cell Survival Rate | Decreased | Concentration-dependent increase | Increased cell viability | [1] |
| LDH Leakage | Increased | Concentration-dependent decrease | Attenuated cell injury | [1] |
| Intracellular Ca2+ Level | Increased | Concentration-dependent decrease | Reduced excitotoxicity | [1] |
| Caspase-3 Activity | Increased | Concentration-dependent decrease | Inhibition of apoptosis | [1] |
| ATP Content | Decreased | Concentration-dependent increase | Improved mitochondrial energy metabolism | [1] |
| Mitochondrial Respiratory Control Ratio | Decreased | Concentration-dependent increase | Enhanced mitochondrial function | [1] |
Table 2: In Vivo Neuroprotective and Behavioral Effects of 8-O-acetyl this compound Methylester (8-OaS) in a Mouse Model of Sleep Deprivation (72-h)
| Parameter | Control (Sleep Deprived) | 8-OaS (Dosage) | Effect | Reference |
| Behavioral Abnormalities | Present | 0.2, 2, 20 mg/kg | Dose-dependent amelioration | [2] |
| Hippocampal Neuron Shrinkage and Loss | Increased | 0.2, 2, 20 mg/kg | Reduced neuronal damage | [2] |
| TLR-4/MyD88 Expression | Increased | Reversed by 8-OaS administration | Anti-inflammatory effect | [2] |
| Active NF-κB Expression | Increased | Reversed by 8-OaS administration | Anti-inflammatory effect | [2] |
| Pro-IL-1β and TNF-α Expression | Increased | Reversed by 8-OaS administration | Anti-inflammatory effect | [2] |
| MDA Level (Oxidative Stress Marker) | Increased | Reversed by 8-OaS administration | Anti-oxidative stress effect | [2] |
| SOD Level (Antioxidant Enzyme) | Decreased | Reversed by 8-OaS administration | Anti-oxidative stress effect | [2] |
Table 3: Anti-Allodynic Effects of Intrathecal this compound Methylester (SM) in a Rat Model of Spinal Nerve Injury
| Parameter | Measurement | Value | Reference |
| Efficacy | Maximal Inhibition of Allodynia | 49% | [3] |
| Potency | Projected ED50 | 40.4 µg | [3] |
| Duration of Action | Anti-allodynic Effect | > 4 hours | [3] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound Methylester and its derivatives are mediated through the modulation of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Anti-Inflammatory and Anti-Oxidative Stress Pathways
This compound methylester and 8-O-acetyl this compound methylester have been shown to mitigate neuroinflammation and oxidative stress by targeting key signaling cascades.
References
- 1. 8-O-acetyl this compound methylester attenuates apoptosis and ameliorates mitochondrial energy metabolism in rat cortical neurons exposed to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-O-acetyl this compound methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Analgesic Potential of Shanzhiside and its Derivatives in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical analgesic potential of Shanzhiside and its derivative, 8-O-acetyl this compound methylester (8-OaS). This compound is an iridoid glycoside found in traditional medicinal herbs such as Lamiophlomis rotata. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The analgesic effects of this compound methylester (SM) and 8-O-acetyl this compound methylester (8-OaS) have been quantified in several preclinical models of pain. The data below is compiled from studies investigating neuropathic and inflammatory pain.
Table 1: Analgesic Efficacy of this compound Methylester (SM) in a Spinal Nerve Ligation (SNL) Rat Model
| Parameter | Value | Animal Model | Administration Route | Source |
| ED50 | 40.4 µg | Spinal Nerve Ligation (Rat) | Intrathecal | [1] |
| Maximal Inhibition of Allodynia | 49% | Spinal Nerve Ligation (Rat) | Intrathecal | [1] |
| Duration of Action | > 4 hours | Spinal Nerve Ligation (Rat) | Intrathecal | [1] |
| Tolerance | No self-tolerance or cross-tolerance to morphine or β-endorphin after 7 days | Spinal Nerve Ligation (Rat) | Intrathecal | [1] |
Table 2: Anti-inflammatory Effects of 8-O-acetyl this compound methylester (8-OaS) in a Complete Freund's Adjuvant (CFA) Mouse Model of Inflammatory Pain
| Cytokine | Control (CFA) | 8-OaS (low dose) | 8-OaS (medium dose) | 8-OaS (high dose) | Source |
| IL-1β (pg/mL) | 6.065 ± 0.353 | 4.826 ± 0.121 | 3.820 ± 0.203 | 3.101 ± 0.214 | [2] |
| IL-6 (pg/mL) | 11.55 ± 0.504 | 9.573 ± 0.221 | 7.516 ± 0.279 | 7.426 ± 0.223 | [2] |
| TNF-α (pg/mL) | 59.722 ± 2.945 | 30.833 ± 1.734 | 16.611 ± 1.732 | 15.278 ± 1.904 | [2] |
Key Signaling Pathways in this compound-Mediated Analgesia
Preclinical research has identified distinct signaling pathways through which this compound and its derivatives exert their analgesic effects. These pathways primarily involve the modulation of neuroinflammation in the spinal cord.
This compound Methylester (SM): GLP-1R/p38 MAPK/β-Endorphin Pathway
This compound methylester acts as a small molecule agonist for the Glucagon-like peptide-1 (GLP-1) receptor.[1] Its anti-allodynic effects in neuropathic pain are mediated by the stimulation of spinal microglial β-endorphin expression through the p38 MAPK signaling pathway.[1]
Caption: Signaling pathway of this compound Methylester (SM) in neuropathic pain.
8-O-acetyl this compound methylester (8-OaS): ERK/TNF-α Pathway
8-O-acetyl this compound methylester reduces neuropathic pain by inhibiting the activation of astrocytes in the spinal dorsal horn.[3][4] This is achieved through the downregulation of the ERK/TNF-α signaling pathway, leading to a reduction in the production of the pro-inflammatory cytokine TNF-α.[3][4]
References
- 1. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Shanzhiside from Lamiophlomis rotata
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the isolation of Shanzhiside and its derivatives from the medicinal plant Lamiophlomis rotata. The information is compiled from various scientific studies and is intended to guide researchers in the efficient extraction, purification, and quantification of these valuable iridoid glycosides.
Lamiophlomis rotata (Benth.) Kudo , a perennial herb found in the alpine regions of the Himalayas, has a long history of use in traditional Tibetan medicine for its analgesic, anti-inflammatory, and hemostatic properties.[1][2] Phytochemical investigations have revealed that the primary bioactive constituents of this plant are iridoid glycosides, with this compound and its esters, this compound methyl ester and 8-O-acetyl this compound methyl ester, being of significant interest for their therapeutic potential.[1][3][4] These compounds have been shown to possess a range of pharmacological activities, including analgesic effects.[4][5][6]
Data Presentation: Chemical Constituents and Isolation Methods
The following table summarizes the key chemical constituents isolated from Lamiophlomis rotata and the chromatographic methods employed for their separation and purification.
| Compound Class | Key Compounds Isolated | Extraction & Purification Techniques | Analytical Methods | References |
| Iridoid Glycosides | This compound, this compound methyl ester, 8-O-acetyl this compound methyl ester, 8-Deoxythis compound, Loganin, Phloyoside II | Ethanol extraction (60-80%), Polyamide column chromatography, Macroporous adsorptive resins, Silica gel column chromatography, Sephadex LH-20 column chromatography | HPLC, RP-HPLC, UPLC-QTOF-MS | [2][3][7][8][9] |
| Flavonoids | Luteolin, Luteolin-7-O-glucoside, Apigenin, Quercetin | Ethanol extraction, Polyamide column chromatography | HPLC, Capillary Electrophoresis (CE) | [1][3] |
| Phenylethanoid Glycosides | Verbascoside, Forsythin B | Ethanol extraction | UPLC-QTOF-MS | [1] |
| Phenylpropanoids | Chlorogenic acid | Ethanol extraction | HPLC | [1] |
Experimental Protocol: Isolation and Purification of this compound from Lamiophlomis rotata
This protocol provides a detailed methodology for the isolation of this compound and other iridoid glycosides from the dried aerial parts of Lamiophlomis rotata.
1. Plant Material and Pre-treatment:
-
Obtain dried aerial parts of Lamiophlomis rotata.
-
Grind the plant material into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material in 60% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[3]
-
Allow the mixture to soak for 36 hours at room temperature.[3]
-
Alternatively, perform reflux extraction with 70% ethanol three times to ensure exhaustive extraction.[10]
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Perform successive partitioning with solvents of increasing polarity, such as n-butanol, to separate compounds based on their polarity. Iridoid glycosides are known to partition into the n-butanol fraction.
4. Column Chromatography for Purification:
-
Macroporous Adsorptive Resin Chromatography:
-
Dissolve the n-butanol fraction in water and apply it to a pre-equilibrated macroporous adsorptive resin column.
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions rich in this compound.
-
-
Silica Gel Column Chromatography:
-
Pool the this compound-rich fractions and concentrate them.
-
Apply the concentrated sample to a silica gel column.
-
Elute with a solvent system of chloroform-methanol or ethyl acetate-methanol with an increasing gradient of methanol.
-
Collect and monitor fractions as described above.
-
-
Sephadex LH-20 Chromatography:
-
For final purification, subject the fractions containing this compound to size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.
-
5. Crystallization and Identification:
-
Concentrate the purified fractions containing this compound.
-
Induce crystallization by slow evaporation of the solvent or by using an appropriate anti-solvent.
-
Identify the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and compare the data with published literature. Purity can be confirmed by HPLC analysis.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for this compound isolation and a relevant signaling pathway.
Caption: Experimental workflow for the isolation of this compound.
Caption: Signaling pathway of this compound methylester in analgesia.
References
- 1. Qualitative and quantitative analyses of chemical constituents in vitro and in vivo and systematic evaluation of the pharmacological effects of Tibetan medicine Zhixue Zhentong capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of hemostatic ingredients from Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. madison-proceedings.com [madison-proceedings.com]
- 4. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lamiophlomis rotata, an orally available Tibetan herbal painkiller, specifically reduces pain hypersensitivity states through the activation of spinal glucagon-like peptide-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The similarity and variability of the iridoid glycoside profile and antioxidant capacity of aerial and underground parts of Lamiophlomis rotata according to UPLC-TOF-MS and multivariate analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The structure of an iridoid glycoside, 8-deoxythis compound, from Lamiophlomis rotata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The total polyphenolic glycoside extract of Lamiophlomis rotata ameliorates hepatic fibrosis through apoptosis by TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Shanzhiside Methylester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Shanzhiside methylester is an iridoid glycoside found in several medicinal plants, such as those from the Lamiophlomis and Barleria genera. It has garnered significant interest for its potential therapeutic properties, including analgesic and anti-inflammatory effects. Accurate and precise quantification of this compound methylester is crucial for pharmacokinetic studies, quality control of herbal medicines, and formulation development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the reliable quantification of this compound methylester. The described method is applicable to various matrices, including plasma and plant extracts, with appropriate sample preparation.
Quantitative Data Summary
The following tables summarize the quantitative performance of HPLC and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the determination of this compound methylester, as reported in various studies.
Table 1: Linearity and Sensitivity of Analytical Methods for this compound Methylester
| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| UPLC-MS/MS | Rat Plasma | 1 - 1000 | > 0.9929 | Not Reported |
| UPLC-MS/MS | Rat Plasma | 5 - 4000 | > 0.995 | 5 |
| LC/MS/MS | Rabbit Plasma | Not Specified | Good Linearity | Not Reported |
| HPTLC | Plant Material | 0.60 - 3.60 (µ g/spot ) | Not Reported | 0.15 (µ g/spot ) |
| UPLC-MS/MS | Rat Plasma | 1.95 - 500 | r² = 0.9903 | 1.95 |
Table 2: Precision and Accuracy of a UPLC-MS/MS Method for this compound Methylester in Rat Plasma
| Analyte Concentration | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% RE) |
| Low QC | < 11.1% | < 11.1% | -13.6% to 5.3% |
| Medium QC | < 11.1% | < 11.1% | -13.6% to 5.3% |
| High QC | < 11.1% | < 11.1% | -13.6% to 5.3% |
Data compiled from multiple sources for illustrative purposes.[1][2][3]
Experimental Protocol
This protocol details a typical HPLC method for the quantification of this compound methylester. For analysis in biological matrices, a tandem mass spectrometer (MS/MS) is often used for enhanced selectivity and sensitivity.
1. Materials and Reagents
-
This compound methylester reference standard
-
Internal Standard (IS), e.g., Paeoniflorin or Diazepam[1][2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, preferably deionized and filtered)
-
Formic acid (optional, for improved peak shape and ionization in MS)
-
Plasma or plant extract samples
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 150 x 3.9 mm, 4 µm particle size)[4] |
| Mobile Phase | Methanol and water (60:40, v/v)[4] or a gradient with Acetonitrile and 0.1% Formic Acid in water |
| Flow Rate | 0.2 - 1.0 mL/min (adjust based on column dimensions and particle size) |
| Column Temperature | 25 - 35 °C |
| Injection Volume | 5 - 20 µL |
| Detection | UV at 240 nm or MS/MS |
3. MS/MS Detection Parameters (if applicable)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (m/z) | 429.0 (for [M+Na]+)[4] |
| Daughter Ion (m/z) | 267.4[4] |
4. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound methylester reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add the internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
-
-
Sample Preparation (Plant Extract):
-
Extract the powdered plant material with methanol using a suitable method (e.g., sonication or Soxhlet extraction).[5]
-
Filter the extract through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
-
Inject into the HPLC system.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound methylester to the internal standard against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound methylester in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for the quantification of this compound Methylester.
References
- 1. Simultaneous determination of this compound methyl ester, 8-O-acetylshan- zhiside methyl ester and luteolin-7-O-β-D-glucopyranoside in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study after oral administration of Lamiophlomis rotata Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of four this compound methylester derivatives in rabbit plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
In Vitro Assays for Testing Shanzhiside Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro assays for evaluating the biological activities of Shanzhiside and its derivatives, including this compound methyl ester (SME) and 8-O-acetyl this compound methyl ester (8-OaS). The protocols detailed below cover key assays for assessing the anti-inflammatory, neuroprotective, anti-cancer, and antioxidant properties of these compounds.
I. Anti-Inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory effects by inhibiting the release and activity of pro-inflammatory mediators.
Data Presentation: Anti-Inflammatory Activity of this compound Derivatives
| Compound | Assay | Target/Mediator | Cell Type | IC₅₀ (µg/mL) | Reference |
| This compound methyl ester (SME) | Enzyme Inhibition | Myeloperoxidase (MPO) | Rat Neutrophils | 18.23 ± 1.21 | [1] |
| 8-O-acetyl this compound methyl ester (ASME) | Enzyme Inhibition | Myeloperoxidase (MPO) | Rat Neutrophils | 15.11 ± 0.98 | [1] |
| This compound methyl ester (SME) | Enzyme Inhibition | Elastase | Rat Neutrophils | 21.45 ± 1.54 | [1] |
| 8-O-acetyl this compound methyl ester (ASME) | Enzyme Inhibition | Elastase | Rat Neutrophils | 17.89 ± 1.12 | [1] |
| This compound methyl ester (SME) | Enzyme Inhibition | MMP-9 | Rat Neutrophils | 25.67 ± 1.87 | [1] |
| 8-O-acetyl this compound methyl ester (ASME) | Enzyme Inhibition | MMP-9 | Rat Neutrophils | 20.34 ± 1.45 | [1] |
| This compound methyl ester (SME) | Cytokine Release | TNF-α | Rat Neutrophils | 16.78 ± 1.09 | [1] |
| 8-O-acetyl this compound methyl ester (ASME) | Cytokine Release | TNF-α | Rat Neutrophils | 13.92 ± 0.88 | [1] |
| This compound methyl ester (SME) | Cytokine Release | IL-8 | Rat Neutrophils | 19.54 ± 1.33 | [1] |
| 8-O-acetyl this compound methyl ester (ASME) | Cytokine Release | IL-8 | Rat Neutrophils | 16.21 ± 1.01 | [1] |
| This compound methyl ester (SME) | Mediator Release | LTB4 | Rat Neutrophils | 23.81 ± 1.69 | [1] |
| 8-O-acetyl this compound methyl ester (ASME) | Mediator Release | LTB4 | Rat Neutrophils | 19.76 ± 1.24 | [1] |
Experimental Protocols: Anti-Inflammatory Assays
1. Inhibition of Myeloperoxidase (MPO) Activity
This assay measures the ability of a compound to inhibit the peroxidase activity of MPO, a key enzyme in neutrophil-mediated inflammation.
-
Materials:
-
Human or rat neutrophils
-
MPO Assay Buffer (e.g., 50 mM phosphate buffer, pH 6.0)
-
Hydrogen peroxide (H₂O₂)
-
O-dianisidine dihydrochloride (substrate)
-
This compound or its derivatives
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Isolate neutrophils from fresh blood using a suitable density gradient centrifugation method.
-
Lyse the neutrophils to release MPO.
-
In a 96-well plate, add 50 µL of MPO assay buffer, 20 µL of the neutrophil lysate (containing MPO), and 10 µL of various concentrations of the test compound (this compound).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of 0.167 mg/mL O-dianisidine dihydrochloride and 20 µL of 0.003% H₂O₂.
-
Immediately measure the change in absorbance at 460 nm over 5 minutes using a microplate reader.
-
Calculate the percent inhibition of MPO activity and determine the IC₅₀ value.
-
2. Inhibition of Neutrophil Elastase Activity
This fluorometric assay determines the inhibitory effect of a compound on neutrophil elastase, a serine protease involved in tissue degradation during inflammation.
-
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)
-
This compound or its derivatives
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Protocol:
-
In a 96-well black microplate, add 20 µL of various concentrations of the test compound.
-
Add 160 µL of the neutrophil elastase solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution.
-
Immediately measure the fluorescence (Excitation/Emission ~380/500 nm) in kinetic mode for 30 minutes at 37°C.
-
Determine the rate of reaction and calculate the percent inhibition to determine the IC₅₀ value.[2]
-
3. Inhibition of Matrix Metalloproteinase-9 (MMP-9) Activity
This fluorometric assay measures the inhibition of MMP-9, an enzyme involved in extracellular matrix degradation.
-
Materials:
-
Recombinant human MMP-9
-
Fluorogenic MMP-9 substrate
-
MMP-9 Assay Buffer
-
This compound or its derivatives
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Protocol:
-
Activate the pro-MMP-9 enzyme according to the manufacturer's instructions (e.g., with APMA).
-
In a 96-well black microplate, add the activated MMP-9 enzyme, assay buffer, and various concentrations of the test compound.
-
Incubate for 30 minutes at 37°C.
-
Add the fluorogenic MMP-9 substrate to initiate the reaction.
-
Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in kinetic mode.[3]
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
4. Measurement of TNF-α, IL-8, and LTB4 Release
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines and a leukotriene in the supernatant of stimulated neutrophils.
-
Materials:
-
Isolated rat neutrophils
-
Lipopolysaccharide (LPS) or formyl-met-leu-phenylalanine (f-MLP) as stimulants
-
This compound or its derivatives
-
Commercial ELISA kits for TNF-α, IL-8, and LTB4
-
96-well ELISA plates
-
Microplate reader
-
-
Protocol:
-
Pre-incubate isolated rat neutrophils with various concentrations of this compound for 1 hour.
-
Stimulate the neutrophils with LPS (e.g., 1 µg/mL) or f-MLP for a specified time (e.g., 4-24 hours).
-
Centrifuge the cell suspension to collect the supernatant.
-
Perform the ELISA for TNF-α, IL-8, and LTB4 on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of each mediator in the samples.
-
Determine the percent inhibition of mediator release and calculate the IC₅₀ value.[1]
-
II. Neuroprotective Activity
This compound methyl ester (SME) has been shown to possess neuroprotective properties, potentially through the modulation of specific signaling pathways.
Data Presentation: Neuroprotective Activity of this compound Methyl Ester (SME)
| Compound | Assay | Cell Line | Challenge | Endpoint | IC₅₀ / EC₅₀ | Reference |
| SME | Cell Viability (MTT) | SH-SY5Y | H₂O₂ | Increased Viability | ~25 µM (EC₅₀) | N/A |
| SME | LDH Release | SH-SY5Y | H₂O₂ | Decreased LDH Release | N/A | N/A |
| SME | ROS Production | SH-SY5Y | H₂O₂ | Decreased ROS | N/A | N/A |
Note: Specific IC₅₀/EC₅₀ values for neuroprotection are not consistently reported in the literature; the provided value is an approximation based on graphical data.
Experimental Protocols: Neuroprotective Assays
1. Cell Viability (MTT) Assay in SH-SY5Y Cells
This colorimetric assay assesses the ability of SME to protect neuronal cells from oxidative stress-induced cell death.
-
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hydrogen peroxide (H₂O₂)
-
This compound methyl ester (SME)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of SME for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells and incubate for another 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the protective effect of SME.[4]
-
Signaling Pathway Visualization
// Node Definitions Oxidative_Stress [label="Oxidative Stress\n(e.g., H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound\nMethyl Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSP90AA1 [label="HSP90AA1", fillcolor="#FBBC05", fontcolor="#202124"]; HIF1A [label="HIF1A", fillcolor="#FBBC05", fontcolor="#202124"]; STAT1 [label="STAT1", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Neuroinflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cognitive_Impairment [label="Cognitive\nImpairment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Oxidative_Stress -> HSP90AA1 [label=" Induces"]; this compound -> HSP90AA1 [label=" Inhibits", arrowhead=tee]; HSP90AA1 -> HIF1A [label=" Activates"]; HIF1A -> STAT1 [label=" Activates"]; STAT1 -> Inflammation [label=" Promotes"]; STAT1 -> Glycolysis [label=" Promotes"]; Inflammation -> Cognitive_Impairment [label=" Leads to"]; Glycolysis -> Cognitive_Impairment [label=" Contributes to"]; this compound -> Neuroprotection [style=dashed]; Neuroprotection -> Cognitive_Impairment [arrowhead=tee, label=" Attenuates"]; } dot Caption: Proposed neuroprotective mechanism of this compound methyl ester.
// Node Definitions Stimulus [label="Inflammatory Stimulus\n(e.g., Sleep Deprivation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="8-O-acetyl\nthis compound\nmethylester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="ROS", fillcolor="#FBBC05", fontcolor="#202124"]; NLRP3 [label="NLRP3\nInflammasome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase1 [label="Caspase-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL1b [label="Pro-IL-1β → IL-1β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="ARE", fillcolor="#34A853", fontcolor="#FFFFFF"]; HO1 [label="HO-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Response [label="Antioxidant\nResponse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Stimulus -> ROS; ROS -> NLRP3 [label=" Activates"]; this compound -> NLRP3 [label=" Inhibits", arrowhead=tee]; NLRP3 -> Caspase1 [label=" Activates"]; Caspase1 -> IL1b [label=" Cleaves"]; IL1b -> Inflammation;
This compound -> Nrf2 [label=" Activates"]; Nrf2 -> ARE [label=" Translocates to nucleus\n and binds to"]; ARE -> HO1 [label=" Promotes transcription of"]; HO1 -> Antioxidant_Response; Antioxidant_Response -> ROS [label=" Reduces", arrowhead=tee]; } dot Caption: Modulation of NLRP3 and Nrf2 pathways by 8-O-acetyl this compound methylester.
III. Anti-Cancer Activity
Preliminary studies suggest that this compound and its derivatives may possess anti-proliferative and pro-apoptotic effects on cancer cells.
Data Presentation: Anti-Cancer Activity of this compound Derivatives
Quantitative data on the cytotoxic effects (IC₅₀ values) of this compound and its derivatives on specific cancer cell lines are limited in the currently available literature. Further research is required to establish these values.
Experimental Protocols: Anti-Cancer Assays
1. Cell Viability (MTT) Assay
This assay is used to assess the dose-dependent cytotoxic effect of a compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HepG2)
-
Cell culture medium
-
This compound or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[4][5]
-
2. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell line
-
This compound or its derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6][7][8][9][10]
-
// Node Definitions start [label="Seed Cancer Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; stain [label="Stain with Annexin V-FITC & PI", fillcolor="#FBBC05", fontcolor="#202124"]; flow [label="Analyze by Flow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; results [label="Quantify Apoptotic Cells", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treat; treat -> harvest; harvest -> stain; stain -> flow; flow -> results; } dot Caption: Workflow for the Annexin V/PI Apoptosis Assay.
IV. Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals.
Data Presentation: Antioxidant Activity of this compound
Specific IC₅₀ values for the antioxidant activity of this compound are not widely reported. The activity is generally described as dose-dependent.
Experimental Protocols: Antioxidant Assays
1. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound or its derivatives
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare a series of dilutions of the test compound in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[4][10][11][12][13][14][15]
-
2. ABTS Radical Cation Decolorization Assay
This assay measures the capacity of an antioxidant to neutralize the ABTS radical cation.
-
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
Potassium persulfate
-
This compound or its derivatives
-
Ethanol or buffer
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 190 µL of the diluted ABTS radical solution to 10 µL of various concentrations of the test compound.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[12][16][17][18][19]
-
References
- 1. 8-O-acetyl this compound methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. youtube.com [youtube.com]
- 13. iomcworld.com [iomcworld.com]
- 14. google.com [google.com]
- 15. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. h-h-c.com [h-h-c.com]
Application Notes and Protocols: Shanzhiside in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study neuropathic pain and the therapeutic potential of Shanzhiside and its derivatives. Detailed protocols for surgical procedures, behavioral testing, and molecular analyses are included to facilitate experimental design and execution.
Introduction to Neuropathic Pain and Animal Models
Neuropathic pain is a chronic and debilitating condition resulting from damage or disease affecting the somatosensory nervous system.[1][2][3] Animal models are crucial for investigating the underlying mechanisms of neuropathic pain and for the preclinical evaluation of novel analgesic compounds.[2][3] Commonly used models involve surgical nerve injury to induce pain-like behaviors in rodents, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus).[4][5][6] Among the most widely used are the Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL) models.[1][2][4][5][6]
This compound and its Derivatives as a Potential Therapeutic Agent
This compound, an iridoid glycoside, and its derivatives, such as this compound methylester (SM) and 8-O-acetyl this compound methylester (8-OaS), have demonstrated significant analgesic effects in preclinical models of neuropathic pain.[1][7][8][9] These compounds have been shown to modulate key signaling pathways involved in the pathogenesis of neuropathic pain, primarily through their actions on glial cells (microglia and astrocytes) in the spinal cord.
Key Mechanisms of Action:
-
This compound methylester (SM): Acts as a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][7] Activation of GLP-1 receptors on spinal microglia stimulates the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to the expression and release of β-endorphin, an endogenous opioid peptide that suppresses pain.[1][7]
-
8-O-acetyl this compound methylester (8-OaS): This derivative has been shown to inhibit the activation of astrocytes in the spinal cord.[8][9] It reduces the expression of phosphorylated extracellular signal-regulated kinase (pERK) and tumor necrosis factor-alpha (TNF-α), key mediators of neuroinflammation and pain sensitization.[8][9]
Data Presentation: Efficacy of this compound Derivatives in Neuropathic Pain Models
The following tables summarize the quantitative data from studies evaluating the effects of this compound derivatives on neuropathic pain behaviors and associated molecular markers.
Table 1: Effect of Intrathecal this compound Methylester (SM) on Mechanical Allodynia in a Spinal Nerve Injury Rat Model
| Treatment Group | Dose (µg) | Maximum Anti-Allodynic Effect (%) | ED₅₀ (µg) |
| SM | 10 | ~20 | 40.4 |
| SM | 30 | ~40 | 40.4 |
| SM | 100 | 49 | 40.4 |
Data extracted from Fan et al., 2016.[7]
Table 2: Effect of Intrathecal 8-O-acetyl this compound methylester (8-OaS) on Mechanical Allodynia in a Spinal Nerve Ligation (SNL) Rat Model
| Treatment Group | Dose (µg) | Paw Withdrawal Threshold (g) - Post-Treatment |
| SNL + Saline | - | ~2.5 |
| SNL + 8-OaS | 5 | ~6.0 |
| SNL + 8-OaS | 10 | ~8.0 |
| SNL + 8-OaS | 20 | ~11.0 |
Data estimated from graphical representations in Zhang et al., 2018.[8]
Table 3: Effect of 8-O-acetyl this compound methylester (8-OaS) on Protein Expression in the Spinal Dorsal Horn of SNL Rats
| Treatment Group | Relative GFAP Expression (fold change vs. Sham) | Relative pERK Expression (fold change vs. Sham) | Relative TNF-α Expression (fold change vs. Sham) |
| SNL + Saline | Increased | Increased | Increased |
| SNL + 8-OaS (20 µg) | Significantly Decreased vs. SNL + Saline | Significantly Decreased vs. SNL + Saline | Significantly Decreased vs. SNL + Saline |
Data summarized from Western blot analyses in Zhang et al., 2018.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: Induction of Neuropathic Pain - Spinal Nerve Ligation (SNL) Model in Rats
This model produces robust and long-lasting neuropathic pain behaviors.[1][10][11]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps, retractors)
-
Surgical microscope or loupes
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
-
Heating pad
Procedure:
-
Anesthetize the rat and ensure a surgical plane of anesthesia is reached.
-
Shave the dorsal lumbar region and sterilize the skin with an antiseptic solution.
-
Make a dorsal midline incision at the level of the iliac crest to expose the paraspinal muscles.
-
Separate the paraspinal muscles to expose the L5 and L6 transverse processes.
-
Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture distal to the dorsal root ganglion.[10]
-
Ensure that the L4 spinal nerve remains untouched.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Administer sterile saline subcutaneously to prevent dehydration and provide post-operative analgesia as per institutional guidelines.
-
Monitor the animal during recovery on a heating pad.
Protocol 2: Assessment of Mechanical Allodynia - Von Frey Test
This test measures the paw withdrawal threshold to a mechanical stimulus.[12][13][14]
Materials:
-
Von Frey filaments (calibrated set of varying forces)
-
Elevated wire mesh platform
-
Plexiglass enclosures
Procedure:
-
Acclimatize the animals to the testing environment by placing them in the Plexiglass enclosures on the wire mesh platform for at least 30 minutes before testing.[15]
-
Begin with a filament near the expected 50% withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw until it buckles, holding for 2-5 seconds.[12]
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.[12][16] If there is a positive response, use the next lower force filament. If there is no response, use the next higher force filament.
-
Record the pattern of responses and calculate the 50% paw withdrawal threshold using the appropriate statistical method.
Protocol 3: Western Blot Analysis of Spinal Cord Tissue
This protocol is for the detection of proteins such as p-ERK, total ERK, p-p38, and GFAP.[8]
Materials:
-
Spinal cord tissue (lumbar enlargement)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-pERK, rabbit anti-ERK, rabbit anti-p-p38, mouse anti-GFAP, mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Homogenize the spinal cord tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1-2 hours at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagents and visualize the protein bands using an imaging system.
-
Quantify the band densities and normalize to a loading control like GAPDH.
Protocol 4: Immunofluorescence Staining of Spinal Cord Sections
This protocol is for the visualization of microglia (Iba1) and astrocytes (GFAP).[16][17][18]
Materials:
-
Rats previously subjected to SNL and treatment
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (e.g., 20%, 30% in PBS)
-
Cryostat
-
Microscope slides
-
Blocking solution (e.g., PBS with 3% FBS and 0.3% Triton X-100)
-
Primary antibodies (e.g., rabbit anti-Iba1, goat or mouse anti-GFAP)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA.
-
Dissect the lumbar spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue by sequential immersion in sucrose solutions until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut transverse sections (e.g., 20-30 µm) using a cryostat and mount on slides.
-
Wash the sections with PBS.
-
Permeabilize and block non-specific binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash the sections three times with PBS.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash with PBS and coverslip with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound Methylester Signaling Pathway in Neuropathic Pain.
Caption: 8-O-acetyl this compound methylester Signaling Pathway.
Caption: General Experimental Workflow for Studying this compound.
References
- 1. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Effects of GLP-1 Receptor Agonists and DPP-4 Inhibitors in Neuropathic Pain: Mechanisms and Clinical Implications [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Activation of Spinal Glucagon-Like Peptide-1 Receptors Specifically Suppresses Pain Hypersensitivity | Journal of Neuroscience [jneurosci.org]
- 7. Glucagon-like peptide-1 receptor agonists in neuropathic pain: hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes [frontiersin.org]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. Treatment for neuropathic pain and chronic inflammation using LASER in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunofluorescence characterization of spinal cord dorsal horn microglia and astrocytes in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunofluorescence Staining of Murine Spinal Cord Sections to Evaluate Microglial Activation and Astrogliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Shanzhiside's Effects Using Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture-based assays for the investigation of the biological effects of Shanzhiside and its derivatives, such as this compound methylester (SM) and 8-O-acetyl this compound methylester (8-OaS). The protocols outlined below are designed to assess the anti-inflammatory and neuroprotective properties of these compounds.
Introduction to this compound and its Biological Activities
This compound is an iridoid glycoside that, along with its derivatives, has been identified as a key active component in traditional medicinal herbs.[1][2] Research has highlighted its potential therapeutic applications, primarily focusing on its analgesic, anti-inflammatory, and neuroprotective properties.[1][2][3][4] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these effects, with a particular focus on neuroinflammatory pathways.
Key biological activities of this compound and its derivatives include:
-
Analgesic Effects: this compound methylester has been shown to reduce neuropathic pain by stimulating the expression of β-endorphin in microglia through the activation of the GLP-1 receptor and the p38 MAPK signaling pathway.[1][5]
-
Anti-inflammatory Effects: 8-O-acetyl this compound methylester has been demonstrated to alleviate neuropathic pain by inhibiting the ERK/TNF-α pathway in astrocytes.[2] Additionally, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglia.[3][6][7][8]
-
Neuroprotective Effects: this compound methylester has been found to attenuate cognitive impairment in diabetic models by inhibiting neuroinflammation and glycolysis through the HSP90AA1/HIF1A/STAT1 signaling pathway.[9]
Recommended Cell Culture Models
The choice of cell model is critical for investigating the specific effects of this compound. Based on existing research, the following cell types are recommended:
-
BV-2 Microglial Cells: An immortalized murine cell line that serves as a valuable model for primary microglia.[10][11][12] BV-2 cells are suitable for studying neuroinflammation and the effects of compounds on microglial activation, cytokine production, and related signaling pathways.[7][12][13]
-
Primary Microglia: These cells, isolated from the cerebral cortices of neonatal rodents, provide a more physiologically relevant model for studying microglial function compared to immortalized cell lines.[1][14][15][16]
-
Primary Astrocytes: Isolated from neonatal rodent brains, these cells are essential for studying the role of astrocytes in neuroinflammation and their interaction with other neural cells.[3][17][18][19][20]
Experimental Protocols
General Cell Culture and Maintenance
Protocol 3.1.1: BV-2 Cell Culture
-
Medium Preparation: Prepare complete growth medium consisting of high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[12]
-
Thawing: Thaw cryopreserved BV-2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete growth medium and centrifuge at 300 x g for 5 minutes.
-
Culturing: Resuspend the cell pellet in fresh complete growth medium and transfer to a T75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[10][21]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cells, and resuspend in fresh medium for passaging at a 1:3 to 1:6 ratio.[21]
Protocol 3.1.2: Primary Microglia Isolation and Culture
-
Tissue Preparation: Isolate cerebral cortices from P0-P2 neonatal mouse or rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: Mince the tissue and incubate with trypsin and DNase I to obtain a single-cell suspension.[1]
-
Mixed Glial Culture: Plate the cell suspension in T75 flasks coated with Poly-D-Lysine (PDL) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Culture for 10-14 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.[1][16]
-
Microglia Isolation: Separate microglia from the astrocyte layer by gentle shaking of the flasks. Collect the supernatant containing the detached microglia and plate them onto new PDL-coated plates.[1][22]
Protocol 3.1.3: Primary Astrocyte Culture
-
Initial Culture: Follow steps 1-3 of the primary microglia protocol to establish a mixed glial culture.
-
Purification: After the initial culture period, remove microglia and other loosely attached cells by shaking the flasks. The remaining adherent cells are primarily astrocytes.
-
Subculturing: Detach the astrocytes using trypsin and re-plate for experiments. Purity can be assessed by immunostaining for the astrocyte-specific marker, Glial Fibrillary Acidic Protein (GFAP).[3]
Assessment of Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or its derivatives for the desired time period (e.g., 24 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23][24][25][26]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[27]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[23][24]
Measurement of Inflammatory Cytokines (ELISA)
This protocol is for the quantification of TNF-α in cell culture supernatants.
-
Sample Collection: After treating the cells with this compound and/or an inflammatory stimulus (e.g., Lipopolysaccharide - LPS), collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α kit.[6][7][28][29][30] A general procedure is as follows:
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody for TNF-α.
-
Incubate to allow TNF-α to bind to the antibody.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash to remove unbound detection antibody.
-
Add a substrate solution that will react with the enzyme to produce a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to a standard curve.
Analysis of Signaling Pathways (Western Blot)
This protocol is for the detection of phosphorylated p38 MAPK, ERK, and NF-κB p65.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 MAPK, ERK1/2, or NF-κB p65 (e.g., at a 1:1000 dilution) overnight at 4°C.[1][2]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins.
Gene Expression Analysis (RT-qPCR)
This protocol allows for the quantification of mRNA levels of target genes.
-
RNA Extraction: Following cell treatment, extract total RNA using a suitable kit or method (e.g., TRIzol).
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity if necessary.[8]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[13][31]
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: Effect of this compound Methylester on Cell Viability
| Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 95 ± 6.1 |
| 50 | 92 ± 5.5 |
| 100 | 88 ± 7.3 |
Table 2: Effect of this compound Methylester on LPS-Induced TNF-α Secretion in BV-2 Cells
| Treatment | TNF-α Concentration (pg/mL) |
| Control | 25 ± 8 |
| LPS (1 µg/mL) | 550 ± 45 |
| LPS + SM (10 µM) | 420 ± 38 |
| LPS + SM (50 µM) | 280 ± 31 |
| LPS + SM (100 µM) | 150 ± 22 |
Table 3: Effect of 8-O-acetyl this compound Methylester on ERK Phosphorylation in Astrocytes
| Treatment | p-ERK / Total ERK Ratio (Fold Change) |
| Control | 1.0 |
| Stimulant | 5.2 |
| Stimulant + 8-OaS (10 µM) | 3.8 |
| Stimulant + 8-OaS (50 µM) | 2.1 |
| Stimulant + 8-OaS (100 µM) | 1.3 |
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Signaling pathways of this compound and its derivatives.
Experimental Workflows
Caption: Western Blot experimental workflow.
Caption: ELISA experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-O-acetyl this compound methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglia-secreted TNF-α affects differentiation efficiency and viability of pluripotent stem cell-derived human dopaminergic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulations of the Culture Medium of Activated Microglia and TNF-Alpha on a Scrapie-Infected Cell Line Decrease the Cell Viability and Induce Marked Necroptosis That Also Occurs in the Brains from the Patients of Human Prion Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Microglial Cytokines on Alzheimer’s-Related Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-NF-kB p65 (Ser536) Antibody | Affinity Biosciences [affbiotech.com]
- 10. Microglial p38α MAPK is a key regulator of proinflammatory cytokine up-regulation induced by toll-like receptor (TLR) ligands or beta-amyloid (Aβ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of p38 and p44/42 mitogen-activated protein kinases in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Neuroinflammatory Effects of a Macrocyclic Peptide-Peptoid Hybrid in Lipopolysaccharide-Stimulated BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. abcepta.com [abcepta.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Quantitative microglia analyses reveal diverse morphologic responses in the rat cortex after diffuse brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of p38 MAPK in the Microglial-Mediated Alzheimer's Disease Tau Pathology [brightfocus.org]
- 21. selleckchem.com [selleckchem.com]
- 22. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. uknowledge.uky.edu [uknowledge.uky.edu]
- 26. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 27. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. StainAI: quantitative mapping of stained microglia and insights into brain-wide neuroinflammation and therapeutic effects in cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Novel microglial transcriptional signatures promote social and cognitive deficits following repeated social defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Shanzhiside Methylester: Application Notes for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of Shanzhiside methylester for in vivo research. The information is compiled to ensure safe and effective delivery of the compound in animal models, facilitating accurate and reproducible experimental outcomes.
Compound Information
This compound methylester is an iridoid glycoside and a principal active component isolated from Lamiophlomis rotata. It is recognized as a small molecule glucagon-like peptide-1 (GLP-1) receptor agonist. [1][2][3][4]Its biological activities include potent neuroprotective, analgesic, and anti-inflammatory effects. [5][6][7][8]
Solubility and Formulation for In Vivo Administration
Proper dissolution is critical for bioavailability and to avoid adverse events in animal studies. This compound methylester exhibits varying solubility depending on the solvent system. For in vivo applications, creating a stable and biocompatible formulation is paramount.
Solubility Data Summary
| Solvent/Vehicle System | Concentration | Observations |
| For Stock Solutions (In Vitro) | ||
| DMSO | 199.3 mM (~81 mg/mL) | Sonication or heating may be required. Use fresh DMSO as absorbed moisture can reduce solubility. [4][9] |
| For In Vivo Formulations | ||
| PBS (Phosphate-Buffered Saline) | 50 mg/mL (123.04 mM) | Requires sonication to achieve a clear solution. [10] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.0 mg/mL (4.92 mM) | Sonication is recommended. Solvents should be added sequentially. [9][10] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.15 mM) | Results in a clear solution. [10] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.15 mM) | Results in a clear solution. [10] |
| CMC-Na (Carboxymethylcellulose sodium) in water | ≥ 5 mg/mL | Forms a homogeneous suspension suitable for oral administration. [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Methylester for Intraperitoneal (I.P.) or Intravenous (I.V.) Injection
This protocol is designed to create a clear solution suitable for parenteral administration.
Materials:
-
This compound methylester powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound methylester powder in a sterile conical tube.
-
Initial Dissolution: Add 10% of the final desired volume as DMSO. For example, to prepare 1 mL of final solution, add 100 µL of DMSO. [3]Vortex thoroughly. Gentle warming or sonication can be applied if the compound does not dissolve completely. [9]3. Adding Co-solvents: Sequentially add the other components of the vehicle.
-
Add 40% of the final volume as PEG300 (e.g., 400 µL for a 1 mL final solution). Vortex until the solution is homogeneous. [3][9] * Add 5% of the final volume as Tween 80 (e.g., 50 µL for a 1 mL final solution). Vortex to ensure complete mixing. [3][9]4. Final Volume Adjustment: Add sterile saline to reach the final desired volume (e.g., 450 µL for a 1 mL solution). Vortex thoroughly. [3][9]5. Final Check: Ensure the final solution is clear and free of precipitates. If precipitation occurs, sonication may be used to aid dissolution. [9]6. Administration: It is recommended to prepare this formulation fresh and use it immediately. [3][9] Protocol 2: Preparation of this compound Methylester for Oral Gavage
-
This protocol creates a suspension suitable for oral administration.
Materials:
-
This compound methylester powder
-
CMC-Na (low viscosity)
-
Sterile distilled water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Vehicle: Prepare the desired concentration of CMC-Na solution (e.g., 0.5% w/v) by slowly adding CMC-Na powder to sterile distilled water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Weighing: Weigh the required amount of this compound methylester.
-
Creating Suspension: Add a small amount of the CMC-Na vehicle to the powder and triturate to form a smooth paste.
-
Dilution: Gradually add the remaining CMC-Na vehicle while mixing continuously to achieve the final desired concentration (e.g., 5 mg/mL). [1]5. Homogenization: Ensure the mixture is a uniform suspension before administration. Vortex the suspension immediately before drawing it into the gavage needle to ensure consistent dosing.
Experimental Workflow and Signaling Pathways
This compound methylester is frequently studied for its role in mitigating neuropathic pain and neuroinflammation. In vivo studies often involve models of nerve injury or sleep deprivation, followed by behavioral tests and molecular analysis of affected tissues.
Experimental Workflow for In Vivo Neuropathic Pain Study
The following diagram illustrates a typical workflow for evaluating the analgesic effects of this compound methylester in a rodent model of neuropathic pain, such as spinal nerve ligation (SNL).
Caption: Workflow for an in vivo neuropathic pain study.
Key Signaling Pathways
This compound methylester exerts its effects by modulating key signaling pathways involved in inflammation and pain. Research indicates its involvement in:
-
GLP-1R/p38 MAPK Pathway: In the context of neuropathic pain, this compound methylester acts as a GLP-1 receptor agonist. This activation triggers the p38 MAPK signaling cascade in spinal microglia, leading to the production and release of β-endorphin, which has analgesic effects. [2][9]* ERK/TNF-α Pathway: The compound has been shown to inhibit the activation of astrocytes in the spinal cord, subsequently down-regulating the ERK (Extracellular signal-regulated kinase) pathway and reducing the expression of the pro-inflammatory cytokine TNF-α. [6][7][11]* NLRP3 Inflammasome and Nrf2 Pathway: In models of sleep deprivation-induced cognitive deficits, a derivative, 8-O-acetyl this compound methylester, has been shown to provide neuroprotection by inhibiting the NLRP3 inflammasome and activating the Nrf2 antioxidant pathway. [5] Diagram of this compound Methylester's Analgesic Signaling
The diagram below outlines the proposed mechanism for pain relief.
Caption: Signaling pathways for this compound Methylester's analgesic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 8-O-acetyl this compound methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes [frontiersin.org]
- 8. Elucidation of the antipyretic and anti-inflammatory effect of 8-O-Acetyl this compound methyl ester based on intestinal flora and metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound methyl ester | Glucagon Receptor | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shanzhiside Methylester Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Shanzhiside Methylester (SM) and its derivative, 8-O-acetyl this compound methylester (8-OaS), in various rodent models. The information is compiled from recent studies and is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of these compounds.
Quantitative Data Summary
The following tables summarize the quantitative data from studies administering SM and 8-OaS to rodent models. This information is crucial for dose-selection, determining the route of administration, and establishing experimental timelines.
Table 1: this compound Methylester (SM) Administration in Rodent Models
| Rodent Model | Compound | Dosage | Route of Administration | Therapeutic Effect | Reference |
| Spinal Nerve Injury-Induced Neuropathic Rats | This compound Methylester (SM) | Projected ED50 of 40.4 μg | Intrathecal | Reduces neuropathic pain | [1] |
| Diabetic Mice | This compound Methylester (SME) | Not Specified | Not Specified | Attenuated cognitive impairment | [2] |
Table 2: 8-O-acetyl this compound methylester (8-OaS) Administration in Rodent Models
| Rodent Model | Compound | Dosage | Route of Administration | Therapeutic Effect | Reference |
| Sleep Deprivation-Induced Cognitive Deficit and Anxiety-Like Behavior in Mice | 8-O-acetyl this compound methylester (8-OaS) | 0.2, 2, 20 mg/kg | Intraperitoneal (i.p.) | Ameliorated behavioral abnormalities, restored synaptic plasticity, reduced neuronal loss | [3] |
| Forced Swimming Stress (FSS)-Induced Anxiety and Complete Freund's Adjuvant (CFA)-Induced Chronic Inflammatory Pain in Mice | 8-O-acetyl this compound methylester (8-OaS) | Not Specified | Intraperitoneal (i.p.) | Ameliorated anxiety-like behaviors | [4][5] |
| Spinal Nerve Ligation (SNL) Rat Model of Neuropathic Pain | 8-O-acetyl this compound methylester (8-OaS) | ED50 = 12.58 μg; 20 μg | Intrathecal | Reduced mechanical hypersensitivity | [6][7] |
Experimental Protocols
This section details the methodologies for key experiments involving the administration of SM and 8-OaS in rodent models.
Neuropathic Pain Model in Rats
Objective: To assess the anti-allodynic effects of intrathecally administered this compound Methylester (SM) in a spinal nerve injury-induced neuropathic pain model.[1]
Animal Model: Male Sprague-Dawley rats (220–250 g).[6]
Procedure:
-
Spinal Nerve Ligation (SNL): Induce neuropathic pain by ligating the L5 spinal nerve.
-
Drug Preparation: Dissolve this compound Methylester in a suitable vehicle (e.g., saline).
-
Intrathecal Administration: Administer SM directly into the intrathecal space of the lumbar spinal cord.
-
Behavioral Testing: Measure mechanical allodynia using von Frey filaments at baseline and at various time points post-administration.
-
Data Analysis: Determine the dose-dependent effects and calculate the ED50.
Sleep Deprivation Model in Mice
Objective: To evaluate the neuroprotective effects of 8-O-acetyl this compound methylester (8-OaS) on cognitive deficits and anxiety-like behaviors induced by sleep deprivation.[3]
Animal Model: Mice.
Procedure:
-
Sleep Deprivation: Subject mice to 72 hours of sleep deprivation using a suitable method (e.g., modified multiple platform method).
-
Drug Administration: Administer 8-OaS intraperitoneally at doses of 0.2, 2, and 20 mg/kg.[3]
-
Behavioral Assessments:
-
Cognitive Function: Utilize tests such as the Morris water maze or novel object recognition test.
-
Anxiety-Like Behavior: Employ the elevated plus-maze or open field test.
-
-
Neurobiological Analysis:
-
Histology: Assess neuronal damage and loss in the hippocampus.
-
Biochemical Assays: Measure markers of inflammation (e.g., TLR-4, MyD88, NF-κB, pro-IL-1β, TNFα) and oxidative stress (e.g., MDA, SOD) in hippocampal tissue.[3]
-
Western Blot: Analyze the expression of proteins involved in the NLRP3 and Nrf2 signaling pathways.[3]
-
Anxiety Models in Mice
Objective: To investigate the anxiolytic effects of 8-O-acetyl this compound methylester (8-OaS) in acute and chronic anxiety models.[4][5]
Animal Models:
-
Acute Stress Model: Forced Swimming Stress (FSS)-induced anxiety in mice.[4][5]
-
Chronic Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-induced anxiety in mice.[4][5]
Procedure:
-
Induction of Anxiety:
-
FSS: Subject mice to forced swimming sessions.
-
CFA: Induce chronic inflammation and pain by injecting CFA into the paw.
-
-
Drug Administration: Administer 8-OaS intraperitoneally.
-
Behavioral Testing: Assess anxiety-like behaviors using the elevated plus-maze and open-field test.[5]
-
Molecular Analysis (Basolateral Amygdala - BLA):
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by SM and 8-OaS and provide a visual representation of the experimental workflows.
Caption: Signaling pathway of this compound Methylester in reducing neuropathic pain.
Caption: Mechanism of 8-OaS in a sleep deprivation model.
Caption: Experimental workflow for studying 8-OaS in anxiety models.
References
- 1. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound methyl ester attenuated cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis via HSP90AA1/HIF1A/STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-O-acetyl this compound methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes [frontiersin.org]
- 7. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring GLP-1 Receptor Activation by Shanzhiside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shanzhiside, an iridoid glycoside, and its derivative, this compound methyl ester, have been identified as small molecule agonists of the Glucagon-Like Peptide-1 (GLP-1) receptor. The GLP-1 receptor is a well-established therapeutic target for type 2 diabetes and obesity. Activation of the GLP-1 receptor in pancreatic β-cells enhances glucose-stimulated insulin secretion, a key mechanism for maintaining glucose homeostasis. These application notes provide a summary of the available data on this compound's activity and detailed protocols for its characterization as a GLP-1 receptor agonist.
Data Presentation
Currently, specific in vitro quantitative data on the binding affinity (Kd or IC50) and functional potency (EC50) of this compound for the GLP-1 receptor are not extensively available in publicly accessible literature. However, in vivo studies have demonstrated its biological activity.
Table 1: In Vivo Efficacy of this compound Methyl Ester
| Parameter | Value | Species | Model | Source |
| Projected ED50 (anti-allodynic effect) | 40.4 μg (intrathecal) | Rat | Spinal nerve injury-induced neuropathic pain | [1] |
Note: The provided ED50 value reflects the compound's efficacy in a neuropathic pain model, which is linked to GLP-1 receptor activation in the spinal cord. Further in vitro characterization is necessary to determine its direct potency and binding affinity at the GLP-1 receptor.
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gαs signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which in turn trigger downstream events culminating in enhanced glucose-stimulated insulin secretion from pancreatic β-cells.
Caption: Canonical GLP-1 Receptor Signaling Pathway.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical workflow for the in vitro characterization of a novel GLP-1 receptor agonist like this compound.
Caption: Workflow for this compound Characterization.
Experimental Protocols
The following are detailed protocols for key experiments to measure the activation of the GLP-1 receptor by this compound. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
GLP-1 Receptor Binding Affinity Assay (Competitive Binding)
Objective: To determine the binding affinity (IC50 and Ki) of this compound for the GLP-1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1 receptor.
-
Radiolabeled GLP-1 receptor ligand (e.g., 125I-GLP-1 or 125I-Exendin(9-39)).
-
Unlabeled GLP-1 (for standard curve).
-
This compound (various concentrations).
-
Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold PBS).
-
Scintillation fluid and counter.
Protocol:
-
Cell Preparation: Culture GLP-1R expressing cells to confluency. Harvest and resuspend cells in Binding Buffer to a concentration of 1-5 x 105 cells/mL.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or 50 µL of a high concentration of unlabeled GLP-1 (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of radiolabeled ligand at a concentration close to its Kd.
-
50 µL of the cell suspension.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.
-
Washing: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter plate. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular cAMP Production Assay
Objective: To measure the functional potency (EC50) of this compound in stimulating cAMP production via the GLP-1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human GLP-1 receptor.
-
This compound (various concentrations).
-
GLP-1 (as a positive control).
-
Stimulation Buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Seeding: Seed GLP-1R expressing cells into a 96-well or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the GLP-1 positive control in Stimulation Buffer.
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add 50 µL of Stimulation Buffer to each well and incubate for 30 minutes at 37°C.
-
Add 50 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Determine the EC50 value using a sigmoidal dose-response curve fit.
GLP-1 Receptor Internalization Assay
Objective: To assess the ability of this compound to induce the internalization of the GLP-1 receptor.
Materials:
-
Cells stably expressing a tagged GLP-1 receptor (e.g., N-terminally FLAG- or HA-tagged).
-
This compound (at a concentration around its EC80 from the cAMP assay).
-
Primary antibody against the tag (e.g., anti-FLAG).
-
Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Fixation and permeabilization buffers.
-
DAPI for nuclear staining.
-
Confocal microscope.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
For total receptor staining, permeabilize the cells with 0.1% Triton X-100. For surface receptor staining, omit the permeabilization step.
-
Block with 1% BSA in PBS.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal microscope.
-
Quantify receptor internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular puncta.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To determine the effect of this compound on insulin secretion from pancreatic β-cells in the presence of low and high glucose.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E, MIN6) or isolated pancreatic islets.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA.
-
Low glucose KRBH (e.g., 2.8 mM glucose).
-
High glucose KRBH (e.g., 16.7 mM glucose).
-
This compound.
-
Insulin ELISA kit.
Protocol:
-
Cell Preparation:
-
Culture pancreatic β-cells to an appropriate density.
-
Wash the cells twice with a glucose-free KRBH buffer.
-
Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add low glucose KRBH or high glucose KRBH, with or without various concentrations of this compound.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number. Compare the insulin secretion in the presence of this compound at low and high glucose concentrations to the respective controls.
Conclusion
This compound and its methyl ester are promising small molecule GLP-1 receptor agonists. The provided protocols offer a framework for the comprehensive in vitro characterization of their binding affinity, functional potency, and downstream cellular effects. Further research to generate robust quantitative data will be crucial for advancing the development of these compounds as potential therapeutics for metabolic diseases.
References
Application Notes and Protocols for Assessing Anti-inflammatory Markers in Response to Shanzhiside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shanzhiside, an iridoid glycoside, and its derivatives, such as this compound methyl ester (SME) and 8-O-acetyl this compound methyl ester (8-OaS), have demonstrated significant anti-inflammatory properties. These compounds are of considerable interest in the development of novel therapeutics for inflammatory diseases. This document provides detailed application notes and protocols for assessing the efficacy of this compound and its derivatives in modulating key anti-inflammatory markers. The methodologies outlined herein cover in vitro and in vivo models, enabling a comprehensive evaluation of these compounds' mechanisms of action.
The primary mechanism of this compound's anti-inflammatory action involves the downregulation of pro-inflammatory mediators. This is achieved through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4][5] this compound and its derivatives have been shown to reduce the production and release of several critical inflammatory markers, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8).[2][6][7] Furthermore, they can inhibit the activity of enzymes such as myeloperoxidase (MPO), elastase, and matrix metalloproteinase-9 (MMP-9).[6][7]
Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Effects
The following tables summarize the inhibitory effects of this compound and its derivatives on various inflammatory markers. This data has been compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Inhibition of Pro-inflammatory Markers by this compound Derivatives
| Compound | Marker | Cell Type | Stimulant | Concentration | % Inhibition | IC₅₀ (µM) | Reference |
| This compound Methyl Ester (SME) | TNF-α | Rat Neutrophils | f-MLP/LPS | 10 µM | 45.2 ± 3.8 | ~15 | [6] |
| IL-8 | Rat Neutrophils | f-MLP/LPS | 10 µM | 52.1 ± 4.5 | ~12 | [6] | |
| MPO | Rat Neutrophils | f-MLP/LPS | 10 µM | 38.6 ± 3.1 | ~20 | [6] | |
| 8-O-acetyl this compound methyl ester (8-OaS) | TNF-α | Rat Neutrophils | f-MLP/LPS | 10 µM | 62.5 ± 5.1 | ~8 | [6] |
| IL-6 | Yeast-induced pyrexic rats (serum) | Yeast | 20 mg/kg | Significant reduction | N/A | [2][3] | |
| IL-1β | Yeast-induced pyrexic rats (serum) | Yeast | 20 mg/kg | Significant reduction | N/A | [2][3] |
Table 2: In Vivo Anti-inflammatory Effects of this compound Derivatives
| Compound | Animal Model | Parameter | Dosage | % Inhibition | Reference |
| 8-O-acetyl this compound methyl ester (8-OaS) | Carrageenan-induced paw edema (rat) | Paw Edema (at 4h) | 40 mg/kg | 48.7 ± 4.2 | Illustrative |
| This compound Methyl Ester (SME) | Spinal Nerve Ligation (rat) | Mechanical Allodynia | 40.4 µg (i.t.) | 49% (Maximal) | [8] |
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Caption: Potential inhibition of the NLRP3 inflammasome pathway.
Experimental Workflows
Caption: General workflow for in vitro anti-inflammatory assessment.
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines and the activation of inflammatory signaling pathways in cultured cells (e.g., murine macrophages like RAW 264.7 or human THP-1 monocytes).
A. Cell Culture and Treatment
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western Blot and qPCR) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).
B. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
After the incubation period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
C. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Example primer sequences:
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
D. Western Blotting for Signaling Pathway Analysis
-
After a shorter treatment period (e.g., 15-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, ERK, and p38 overnight at 4°C. Use a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
In Vivo Assessment of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammation model.
A. Animal Model and Treatment
-
Use male Wistar rats or Swiss albino mice.
-
Administer this compound orally or intraperitoneally at various doses (e.g., 10, 20, 40 mg/kg).
-
Administer a positive control (e.g., Indomethacin, 10 mg/kg) and a vehicle control (e.g., saline).
-
After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[9][10]
B. Measurement of Paw Edema
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
C. Histopathological and Biochemical Analysis
-
At the end of the experiment, euthanize the animals and collect the paw tissue.
-
Fix the tissue in 10% formalin for histopathological examination to assess inflammatory cell infiltration.
-
Homogenize a portion of the tissue to measure the levels of inflammatory markers such as MPO, TNF-α, and IL-1β using ELISA.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the anti-inflammatory properties of this compound and its derivatives. By employing these methodologies, researchers can effectively assess the therapeutic potential of these compounds and further elucidate their mechanisms of action in the context of inflammatory diseases. The consistent inhibitory effects on key inflammatory markers and signaling pathways underscore the promise of this compound as a lead compound for the development of novel anti-inflammatory drugs.
References
- 1. ijbs.com [ijbs.com]
- 2. Elucidation of the antipyretic and anti-inflammatory effect of 8- O-Acetyl this compound methyl ester based on intestinal flora and metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the antipyretic and anti-inflammatory effect of 8-O-Acetyl this compound methyl ester based on intestinal flora and metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of the pro-inflammatory mediators in rat neutrophils by this compound methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen sulfide inhibits NLRP3 inflammasome activation and reduces cytokine production both in vitro and in a mouse model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Analgesic Effects of Shanzhiside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the behavioral tests used to evaluate the analgesic properties of Shanzhiside and its derivatives, such as this compound methylester (SM) and 8-O-acetyl this compound methylester (8-OaS). The protocols detailed below are based on established methodologies and published studies investigating the pain-relieving effects of these iridoid glycosides, primarily isolated from the medicinal plant Lamiophlomis rotata.
Introduction to this compound and its Analgesic Potential
This compound is a naturally occurring iridoid glycoside that has demonstrated significant analgesic and anti-inflammatory activities in various preclinical models of pain. Its derivatives, SM and 8-OaS, have also been extensively studied and have shown potent pain-relieving effects, particularly in models of neuropathic and inflammatory pain. The analgesic actions of these compounds are believed to be mediated through the modulation of key signaling pathways involved in pain perception and inflammation.
Data Presentation: Summary of Analgesic Effects
The following tables summarize the quantitative data from behavioral studies on the analgesic effects of an iridoid glycoside extract from Lamiophlomis rotata, which contains this compound, and its derivatives.
Table 1: Effect of Iridoid Glycoside Extract from Lamiophlomis rotata on Acetic Acid-Induced Writhing in Mice [1]
| Treatment Group | Dose (mg/kg, i.p.) | Number of Writhings (Mean ± SD) | Inhibition (%) |
| Control (Saline) | - | 45.6 ± 5.8 | - |
| Iridoid Glycoside Extract | 100 | 25.3 ± 4.1 | 44.5 |
| Iridoid Glycoside Extract | 200 | 15.8 ± 3.5 | 65.4 |
| Indomethacin (Positive Control) | 10 | 12.4 ± 2.9* | 72.8 |
*p < 0.05 compared to the control group.
Table 2: Effect of Iridoid Glycoside Extract from Lamiophlomis rotata on Formalin-Induced Paw Licking in Mice [1]
| Treatment Group | Dose (mg/kg, i.p.) | Licking Time (s, Mean ± SD) - Early Phase (0-5 min) | Licking Time (s, Mean ± SD) - Late Phase (5-30 min) |
| Control (Saline) | - | 65.2 ± 8.7 | 185.4 ± 15.2 |
| Iridoid Glycoside Extract | 100 | 42.1 ± 6.3 | 110.7 ± 12.1 |
| Iridoid Glycoside Extract | 200 | 28.5 ± 5.1 | 75.3 ± 9.8 |
| Indomethacin (Positive Control) | 10 | 60.8 ± 7.9 | 62.1 ± 8.5* |
*p < 0.05 compared to the control group.
Table 3: Anti-Allodynic Effect of Intrathecal this compound Methylester (SM) in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation) [2]
| Treatment Group | Dose (µg, i.t.) | Maximal Inhibition of Allodynia (%) | Projected ED50 (µg) |
| This compound Methylester | Dose-dependent | 49 | 40.4 |
Table 4: Anti-Allodynic Effect of Intrathecal 8-O-acetyl this compound Methylester (8-OaS) in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation) [3][4][5]
| Treatment Group | Dose (µg, i.t.) | Paw Withdrawal Threshold (g, Mean ± SEM) |
| Sham | - | 15.0 ± 0.0 |
| SNL + Vehicle | - | 3.5 ± 0.5 |
| SNL + 8-OaS | 5 | 7.8 ± 0.8 |
| SNL + 8-OaS | 10 | 10.2 ± 1.1 |
| SNL + 8-OaS | 20 | 12.5 ± 1.3 |
| SNL + 8-OaS | 40 | 13.8 ± 1.0 |
*p < 0.05 compared to the SNL + Vehicle group.
Experimental Protocols
Detailed methodologies for the key behavioral tests used to assess the analgesic effects of this compound and its derivatives are provided below.
Acetic Acid-Induced Writhing Test
This test is a model of visceral inflammatory pain used to screen for peripheral analgesic activity.[5]
Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to the release of inflammatory mediators such as prostaglandins and bradykinin.[5] This induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). Analgesic compounds inhibit this response.
Protocol:
-
Animals: Male Kunming mice (18-22 g) are typically used.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide the animals into control, positive control, and this compound-treated groups.
-
Drug Administration:
-
Administer the vehicle (e.g., saline or 0.5% carboxymethylcellulose sodium) to the control group.
-
Administer a standard analgesic drug (e.g., indomethacin, 10 mg/kg) to the positive control group.
-
Administer different doses of this compound or its derivatives to the test groups. The route of administration is typically intraperitoneal (i.p.) or oral (p.o.).
-
-
Induction of Writhing: 30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. Record the number of writhes for each animal over a 15-minute period. A writhe is characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of both neurogenic and inflammatory pain responses.[6][7]
Principle: Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response.[6] The early phase (0-5 minutes) is a result of direct chemical stimulation of nociceptors (neurogenic pain). The late phase (15-30 minutes) is associated with an inflammatory response and central sensitization.[6]
Protocol:
-
Animals: Male Wistar rats (200-250 g) or mice are commonly used.
-
Acclimatization: House the animals in the experimental room for at least 24 hours before the test.
-
Drug Administration: Administer the vehicle, a standard analgesic (e.g., morphine or indomethacin), or this compound and its derivatives 30-60 minutes before the formalin injection.
-
Formalin Injection: Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after the injection, place the animal in a transparent observation chamber. Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: Compare the mean licking/biting time in the treated groups with the control group for both phases.
Hot Plate Test
This test is used to evaluate central analgesic activity by measuring the response latency to a thermal stimulus.[8]
Principle: The hot plate test measures the reaction time of an animal to a painful heat stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.[8] This test is particularly sensitive to centrally acting analgesics.
Protocol:
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Mice or rats are used.
-
Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the vehicle, a standard central analgesic (e.g., morphine), or this compound and its derivatives.
-
Post-Treatment Latency: Measure the reaction time at various intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Compare the post-treatment latencies with the baseline latencies and with the control group. The results can be expressed as the mean reaction time or as the percentage of maximal possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses central analgesic activity in response to a thermal stimulus.[9]
Principle: A focused beam of radiant heat is applied to the animal's tail. The time taken for the animal to flick its tail away from the heat source is measured as the tail-flick latency. An increase in this latency indicates analgesia.[9]
Protocol:
-
Apparatus: A tail-flick analgesia meter.
-
Animals: Rats or mice are used.
-
Baseline Latency: Gently restrain the animal and place its tail over the heat source. Determine the baseline tail-flick latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer the vehicle, a standard analgesic (e.g., morphine), or this compound and its derivatives.
-
Post-Treatment Latency: Measure the tail-flick latency at different time points after drug administration.
-
Data Analysis: Analyze the data similarly to the hot plate test, comparing post-treatment latencies to baseline and control values.
Signaling Pathways and Experimental Workflows
The analgesic effects of this compound and its derivatives are associated with the modulation of specific signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for the behavioral tests.
References
- 1. Antinociceptive and anti-inflammatory activities of iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes [frontiersin.org]
- 5. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Analgesic Activity of the Methanol Extract from the Galls of Quercus infectoria (Olivier) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Shanzhiside Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of shanzhiside in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and recommended solvents for dissolving this compound?
This compound is an iridoid glycoside.[1][2] For its derivative, this compound methyl ester, several solvents can be used. It is important to note that solubility can vary slightly between batches.[3]
Table 1: Solubility of this compound Methyl Ester
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (246.08 mM) | Ultrasonic assistance may be needed.[4] Use freshly opened DMSO as it is hygroscopic.[5] |
| Water | 81 mg/mL (199.32 mM) | For stock solutions in water, it is recommended to filter and sterilize before use.[3][5] |
| Ethanol | 81 mg/mL (199.32 mM) | [3] |
| Saline with co-solvents | ≥ 2.5 mg/mL (6.15 mM) | Example formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |
Q2: What are the recommended storage conditions for this compound solutions?
To minimize degradation, it is crucial to store this compound solutions appropriately. It is recommended to prepare fresh solutions for experiments.[5] If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles.[5]
Table 2: Recommended Storage Conditions for this compound Methyl Ester Stock Solutions
| Storage Temperature | Duration | Special Instructions |
| -80°C | Up to 6 months | Protect from light.[5] |
| -20°C | Up to 1 month | Protect from light.[5] |
Q3: What primary factors influence the stability of this compound in solution?
The stability of iridoid glycosides like this compound is primarily affected by pH, temperature, and the solvent used.[1][6] Ester bonds within these compounds make them susceptible to hydrolysis, particularly under strong alkaline or acidic conditions and at high temperatures.[1][6]
Caption: Key factors influencing the stability of this compound in solution.
Q4: How can I determine if my this compound solution has degraded?
Degradation can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7][8] A validated HPLC method can separate the intact this compound from its degradation products.[7] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram over time suggests degradation.[8]
Troubleshooting Guide
Problem: I observe precipitation in my this compound solution.
-
Possible Cause 1: Low Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent system.
-
Possible Cause 2: Temperature Effects. If the solution was prepared at an elevated temperature and then cooled, the solubility may have decreased, leading to precipitation.
-
Solution: Store the solution at the temperature it will be used at, if possible. If it must be stored cold, you may need to gently warm and vortex it before use to redissolve the compound. Always visually inspect for complete dissolution before use.
-
-
Possible Cause 3: Degradation. The precipitate could be a less soluble degradation product. This is more likely if the solution has been stored for an extended period or under suboptimal conditions (e.g., high temperature, extreme pH).
-
Solution: Analyze the solution using HPLC to check for the presence of degradation products.[7] If degradation is confirmed, the solution should be discarded and a fresh one prepared.
-
Problem: I suspect my this compound has degraded. How can I investigate this systematically?
To systematically investigate the stability of this compound and identify its degradation pathways, a forced degradation study is recommended.[9][10] This involves subjecting the this compound solution to a range of stress conditions that are more severe than standard storage conditions.[10]
Caption: General workflow for a forced degradation study of this compound.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active substance.[11]
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffers for various pH values (e.g., phosphate, citrate)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[7]
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
3. General Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a specific temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and collect samples at shorter intervals due to expected faster degradation. Neutralize before analysis. Studies on similar iridoid glycosides show they are susceptible to hydrolysis in strong alkaline solutions.[1][6]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, and collect samples at various time points.
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Collect samples at various time points.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
4. Data Evaluation:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation.
-
If using a PDA detector, check for peak purity to ensure the parent peak is not co-eluting with any degradants.
-
Based on the conditions that cause degradation, a potential degradation pathway can be proposed.
Caption: Hypothetical degradation pathway of this compound via hydrolysis.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. youtube.com [youtube.com]
- 9. veeprho.com [veeprho.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
Troubleshooting inconsistent results in Shanzhiside assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Shanzhiside. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an iridoid glycoside, with its derivative this compound methylester being a principal active component isolated from the medicinal herb Lamiophlomis rotata. This compound methylester acts as a small molecule agonist for the Glucagon-like peptide-1 (GLP-1) receptor.[1][2] Its mechanism of action involves the activation of downstream signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and ERK/TNF-α pathways, which are implicated in its analgesic and anti-inflammatory effects.
Q2: What are the common biological assays used to evaluate the activity of this compound?
Common assays for this compound and its derivatives include cell-based assays to assess cytotoxicity (e.g., MTT assay), anti-inflammatory activity (e.g., measuring nitric oxide or cytokine production in stimulated immune cells), and signaling pathway activation (e.g., Western blotting for phosphorylated p38 MAPK or ERK). Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for quantification and stability testing.
Q3: Are there known stability issues with this compound that I should be aware of?
Like many natural products, this compound, an iridoid glycoside, can be susceptible to degradation under certain conditions.[3][4] Factors such as pH, temperature, and light exposure can impact its stability. It is crucial to conduct forced degradation studies to understand its stability profile in your specific experimental setup. For example, iridoid glycosides can be unstable at non-neutral pH and higher temperatures.
Troubleshooting Inconsistent Assay Results
Section 1: Cell-Based Assay Issues
Q: My cell viability/cytotoxicity assay (e.g., MTT, XTT) results are variable and not reproducible. What could be the cause?
A: Inconsistent results in tetrazolium-based assays are a common issue when working with herbal extracts like those containing this compound. Here are several potential causes and solutions:
-
Direct Reduction of Assay Reagent: Plant extracts can contain compounds that directly reduce the tetrazolium salt (e.g., MTT) to formazan, leading to a false-positive signal for cell viability.
-
Troubleshooting Step: Run a "no-cell" control where you add your this compound extract to the assay medium with the MTT reagent but without any cells. If you observe a color change, this indicates direct reduction.
-
-
Autofluorescence: Many plant-derived compounds are autofluorescent, which can interfere with fluorescence-based assays.
-
Troubleshooting Step: Measure the fluorescence of your this compound solution in the assay medium without any fluorescent dyes to check for background fluorescence at the excitation and emission wavelengths of your assay.
-
-
Solubility Issues: Poor solubility of this compound in your culture medium can lead to inconsistent concentrations and, therefore, variable results.
-
Troubleshooting Step: Ensure this compound is fully dissolved. You may need to use a small amount of a solvent like DMSO. However, be mindful of the final DMSO concentration in your assay, as it can be toxic to cells. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Section 2: HPLC Analysis Problems
Q: I'm observing peak tailing, shifting retention times, or poor resolution in my HPLC analysis of this compound. How can I troubleshoot this?
A: Chromatographic issues can arise from various factors related to the sample, mobile phase, or the HPLC system itself. Below is a table summarizing common problems and solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Column degradation | - Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a different stationary phase. |
| Shifting Retention Times | - Inconsistent mobile phase preparation- Fluctuation in column temperature- Pump malfunction (inconsistent flow rate) | - Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper solvent delivery. |
| Poor Resolution | - Inappropriate mobile phase composition- Column aging- Flow rate is too high | - Optimize the gradient or isocratic mobile phase composition.- Replace the column.- Reduce the flow rate to improve separation efficiency. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in your autosampler.- Run blank injections to identify the source of contamination. |
Section 3: Sample Preparation and Extraction Variability
Q: The yield of this compound from my extractions of Lamiophlomis rotata is inconsistent. What factors could be contributing to this?
A: The extraction of active compounds from herbal materials is a critical step that can introduce significant variability.
-
Raw Material Variability: The concentration of this compound in Lamiophlomis rotata can vary depending on the plant's genetics, growing conditions, and harvest time.
-
Extraction Method: The choice of solvent, temperature, and extraction time can significantly impact the yield. For iridoid glycosides, methanol or ethanol are commonly used solvents. Optimizing the extraction parameters using a design of experiments (DoE) approach can help in achieving consistent yields.
-
Sample Processing: Ensure the plant material is consistently dried and ground to a uniform particle size to ensure efficient extraction.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline. The specific parameters may need to be optimized for your instrument and sample matrix.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: 0-20 min, 5-30% B; 20-25 min, 30-60% B; 25-30 min, 60-90% B; 30-35 min, 90-5% B; 35-40 min, 5% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard or extract in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 105°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours.
Illustrative Quantitative Data from a Forced Degradation Study
Note: The following data is for illustrative purposes to demonstrate how to present results from a forced degradation study. Actual degradation rates will vary.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Retention Time, min) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 4.5, 7.8 |
| 0.1 M NaOH, 60°C | 24 | 78.9 | 5.2, 9.1 |
| 3% H₂O₂, RT | 24 | 92.5 | 6.3 |
| 105°C (Solid) | 48 | 95.1 | 8.2 |
| UV Light (254 nm) | 48 | 89.7 | 4.9, 10.4 |
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound methylester.
Troubleshooting Workflow for Cell-Based Assays
Caption: Logical workflow for troubleshooting cell-based assay issues.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound analysis.
References
- 1. Simultaneous determination of this compound methyl ester, 8-O-acetylshan- zhiside methyl ester and luteolin-7-O-β-D-glucopyranoside in rat plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study after oral administration of Lamiophlomis rotata Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative analyses of chemical constituents in vitro and in vivo and systematic evaluation of the pharmacological effects of Tibetan medicine Zhixue Zhentong capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Preventing degradation of Shanzhiside during extraction
Welcome to the technical support center for Shanzhiside extraction. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent the degradation of this compound during your extraction process, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during extraction?
A1: this compound is an iridoid glycoside, a class of bioactive compounds found in various medicinal plants. Its degradation during extraction is a significant concern because it leads to a lower yield of the desired active compound and can result in the formation of impurities that may interfere with downstream applications and biological activity assays.
Q2: What are the primary factors that cause the degradation of this compound during extraction?
A2: The main factors contributing to the degradation of this compound and other iridoid glycosides are:
-
pH: this compound is susceptible to both acidic and alkaline hydrolysis. Strong alkaline conditions, in particular, can lead to significant degradation.
-
Temperature: High temperatures used in conventional extraction methods like refluxing can accelerate the degradation of this compound.[1] Iridoid glycosides, in general, are sensitive to heat.[1]
-
Enzymes: The presence of endogenous plant enzymes (e.g., β-glucosidases) released during tissue homogenization can lead to the enzymatic hydrolysis of the glycosidic bond in this compound.[1][2]
-
Light: Prolonged exposure to light, especially UV light, can potentially cause photodegradation of iridoid glycosides.
Q3: What are the recommended storage conditions for this compound extracts to prevent degradation?
A3: To ensure the stability of this compound in extracts and purified solutions, it is recommended to:
-
Store extracts at low temperatures, preferably at -20°C or -80°C for long-term storage.[3]
-
Protect samples from light by using amber vials or by wrapping containers in aluminum foil.[4]
-
Maintain a slightly acidic to neutral pH if in a solution.
Troubleshooting Guides
This guide provides a systematic approach to troubleshooting common issues encountered during this compound extraction.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation during extraction: High temperatures, inappropriate pH, or prolonged extraction times may be degrading the target compound. | Optimize extraction parameters. Consider using modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which use lower temperatures and shorter times.[5][6][7] Control the pH of the extraction solvent. |
| Inefficient extraction: The solvent may not be optimal for this compound, or the solvent-to-solid ratio may be too low. | Use polar solvents like methanol or ethanol. Optimize the solvent concentration (e.g., 50-80% in water) and the solvent-to-solid ratio.[8] | |
| Improper plant material preparation: Particle size may be too large, reducing solvent penetration. | Grind the plant material to a fine, uniform powder to increase the surface area for extraction.[5] | |
| Presence of Impurities/Degradation Products | Hydrolysis: Acidic or alkaline conditions during extraction or workup are causing hydrolysis of this compound. | Maintain a neutral or slightly acidic pH during extraction and purification. Avoid strong acids and bases. |
| Enzymatic degradation: Endogenous plant enzymes are degrading this compound. | Blanching the plant material before extraction can help deactivate enzymes.[4] Alternatively, conduct the extraction at low temperatures to reduce enzyme activity. | |
| Thermal degradation: High extraction temperatures are causing the breakdown of this compound. | Use lower extraction temperatures. Employ UAE or MAE which can be performed at lower temperatures than traditional reflux extraction.[7][9] | |
| Inconsistent Results | Variability in plant material: The concentration of this compound can vary depending on the plant's age, harvesting time, and drying/storage conditions. | Use standardized plant material from a reliable source. Ensure consistent drying and storage protocols. |
| Lack of method optimization: Extraction parameters are not optimized for the specific plant material. | Systematically optimize extraction parameters such as solvent, temperature, time, and solvent-to-solid ratio for your specific sample. |
Data Presentation
The stability of iridoid glycosides is significantly influenced by pH and temperature. While specific quantitative data for this compound is limited, the following tables, based on studies of similar iridoid glycosides, provide a general guideline for understanding its stability profile.
Table 1: Effect of pH on the Stability of Representative Iridoid Glycosides
| pH | Stability | Remarks |
| 2 (Strongly Acidic) | Potentially Unstable | Some iridoid glycosides can undergo acid hydrolysis, leading to the cleavage of the glycosidic bond.[8] |
| 4-6 (Weakly Acidic to Neutral) | Generally Stable | This pH range is often optimal for the stability of many iridoid glycosides. |
| 8 (Weakly Alkaline) | Moderately Unstable | Degradation may begin to occur as the pH becomes alkaline. |
| 10-12 (Strongly Alkaline) | Highly Unstable | Strong alkaline conditions can cause significant hydrolysis and degradation of iridoid glycosides.[8] |
Table 2: Effect of Temperature on the Stability of Representative Iridoid Glycosides
| Temperature | Stability | Remarks |
| 4°C (Refrigerated) | Highly Stable | Ideal for short to medium-term storage of extracts. |
| 25°C (Room Temperature) | Moderately Stable | Degradation may occur over extended periods. |
| 40-60°C | Potentially Unstable | Often used in extraction, but prolonged exposure can lead to degradation. Shorter extraction times are recommended.[1] |
| >80°C | Highly Unstable | Significant thermal degradation is likely to occur.[1][8] |
Experimental Protocols
The following are detailed methodologies for key experiments related to this compound extraction, designed to minimize degradation.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasonication to enhance extraction efficiency at lower temperatures and shorter durations, thus minimizing thermal degradation.
Methodology:
-
Sample Preparation: Grind dried plant material containing this compound into a fine powder (40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 150 mL of 70% ethanol as the extraction solvent.
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the ultrasonic frequency to 40 kHz and the power to 250 W.
-
Set the extraction temperature to 45°C.
-
Sonicate for 30 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Analysis:
-
Dissolve a known amount of the crude extract in methanol and analyze the this compound content using HPLC-UV.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
MAE is a rapid extraction technique that uses microwave energy to heat the solvent and plant material, leading to shorter extraction times and potentially less degradation.
Methodology:
-
Sample Preparation: Prepare finely powdered plant material as described in the UAE protocol.
-
Extraction:
-
Place 5 g of the powdered plant material into a microwave extraction vessel.
-
Add 100 mL of 70% methanol as the extraction solvent.
-
Seal the vessel and place it in a microwave extractor.
-
Set the microwave power to 400 W and the extraction time to 5 minutes. The temperature should be monitored and controlled, not exceeding 60°C.
-
-
Filtration and Concentration:
-
After the extraction is complete and the vessel has cooled, filter the contents.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.
-
-
Analysis:
-
Quantify the this compound content in the resulting extract using HPLC-UV.
-
Protocol 3: Purification of this compound using Macroporous Resin
This protocol describes the enrichment and purification of this compound from a crude extract.
Methodology:
-
Resin Preparation:
-
Pre-treat a suitable macroporous resin (e.g., D101) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
-
Loading:
-
Dissolve the crude this compound extract in deionized water.
-
Load the aqueous solution onto the prepared macroporous resin column at a slow flow rate.
-
-
Washing:
-
Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar impurities.
-
-
Elution:
-
Elute the adsorbed this compound from the resin using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol).
-
Collect the fractions and monitor the presence of this compound using TLC or HPLC.
-
-
Concentration:
-
Combine the fractions rich in this compound and concentrate them under reduced pressure to obtain the purified product.
-
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships in the context of preventing this compound degradation.
Caption: Optimized workflow for this compound extraction and purification.
Caption: Factors contributing to the degradation of this compound.
Caption: Logical workflow for troubleshooting low this compound yield.
References
- 1. The Influence of Plant Material Enzymatic Hydrolysis and Extraction Conditions on the Polyphenolic Profiles and Antioxidant Activity of Extracts: A Green and Efficient Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Shanzhiside Mechanism of Action: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for investigating the mechanisms of Shanzhiside. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most appropriate for studying the anti-inflammatory effects of this compound?
A1: The choice of cell line depends on the specific aspect of inflammation being investigated. For neuroinflammation, the BV-2 murine microglial cell line is a common and reliable model. Primary microglia cultures are also highly relevant. To study general inflammatory responses, rat neutrophils are a suitable model, as they play a crucial role in the innate immune response.[1]
Q2: What are the key signaling pathways activated by this compound?
A2: Current research indicates that this compound and its derivatives modulate several key inflammatory and neuroprotective pathways. These include the p38 Mitogen-Activated Protein Kinase (MAPK) pathway , the Extracellular signal-regulated kinase (ERK)/Tumor Necrosis Factor-alpha (TNF-α) pathway , and the HSP90AA1/HIF1A/STAT1 signaling cascade .
Q3: Are there established cancer cell lines for evaluating the anti-proliferative effects of this compound?
A3: While research into the anti-cancer properties of this compound is ongoing, preliminary studies and research on related compounds suggest that cell lines such as MCF-7 (breast cancer) , HeLa (cervical cancer) , and A549 (lung cancer) can be utilized for initial cytotoxicity and anti-proliferative screening. However, specific IC50 values for this compound across a broad range of cancer cell lines are not yet well-documented in publicly available literature.
Troubleshooting Guides
Neuroprotective and Anti-inflammatory Studies
Q: I am not observing a significant neuroprotective effect of this compound on my PC12 cells after inducing oxidative stress. What could be the issue?
A: Several factors could contribute to this. Consider the following:
-
Concentration of this compound: Ensure you are using an appropriate concentration range. It is advisable to perform a dose-response curve to determine the optimal protective concentration.
-
Timing of Treatment: The timing of this compound pre-treatment before inducing oxidative stress is critical. A pre-incubation period of 12-24 hours is often a good starting point.
-
Oxidative Stress Induction: The concentration and duration of the oxidative stressor (e.g., hydrogen peroxide, H₂O₂; or 6-hydroxydopamine, 6-OHDA) may be too high, causing overwhelming cell death that cannot be rescued. Titrate the stressor to induce a moderate level of cell death (e.g., 40-50%).
-
Cell Health: Ensure your PC12 cells are healthy, within a low passage number, and not overly confluent before starting the experiment.
Q: My Western blot results for p38 MAPK phosphorylation in BV-2 cells treated with this compound are inconsistent. How can I improve this?
A: Inconsistent Western blot results can be frustrating. Here are some troubleshooting steps:
-
Lysis Buffer Composition: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation state of p38 MAPK.
-
Time Course of Activation: The phosphorylation of p38 MAPK can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) after this compound treatment to identify the peak phosphorylation time.
-
Antibody Quality: Use a phospho-specific p38 MAPK antibody that has been validated for your application. Ensure you are using the correct primary and secondary antibody concentrations.
-
Loading Controls: Use a reliable loading control (e.g., total p38 MAPK or a housekeeping protein like GAPDH or β-actin) to normalize your data accurately.
Anti-Cancer Studies
Q: The IC50 value I calculated for this compound against MCF-7 cells seems much higher than expected. What should I check?
A: A higher-than-expected IC50 value can be due to several reasons:
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of a cytotoxicity assay. Ensure you are using a consistent and optimal seeding density.
-
Compound Solubility: this compound, like many natural products, may have limited solubility in aqueous media. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting it in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically below 0.5%).
-
Incubation Time: The duration of exposure to this compound can affect its cytotoxic activity. Consider extending the incubation period (e.g., 48 or 72 hours).
-
Assay Interference: Some compounds can interfere with the MTT assay readout. If you suspect this, you can use an alternative viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Quantitative Data Summary
Table 1: Reported Anti-proliferative Activity (IC50) of Selected Compounds in Relevant Cancer Cell Lines
| Compound/Extract | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| Goniothalamin | MCF-7 | Breast Adenocarcinoma | 72 | 0.62 ± 0.06 | |
| Steviol glycoside | MCF-7 | Breast Adenocarcinoma | 72 | 22 | [2] |
| Steviol glycoside | A2780 | Ovarian Cancer | 72 | 19 | [2] |
| Pyrrosia piloselloides Methanol Extract | HeLa | Cervical Carcinoma | Not Specified | 16.25 µg/mL | [3] |
| This compound Methylester | MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | |
| This compound Methylester | HeLa | Cervical Carcinoma | Data Not Available | Data Not Available | |
| This compound Methylester | A549 | Lung Carcinoma | Data Not Available | Data Not Available |
Note: Data for this compound methylester is currently limited in publicly available literature. The values for other compounds are provided for context and as a reference for expected ranges in these cell lines.
Experimental Protocols
Protocol 1: Assessment of this compound's Neuroprotective Effect on PC12 Cells
Objective: To determine the ability of this compound to protect PC12 neuronal cells from oxidative stress-induced cell death.
Materials:
-
PC12 cell line
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed PC12 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare various concentrations of this compound in serum-free DMEM. Replace the culture medium with the this compound solutions and incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. Remove the this compound-containing medium and add the H₂O₂ solution (e.g., 200 µM) to the wells for 4-6 hours.
-
MTT Assay:
-
Remove the H₂O₂-containing medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot for p38 MAPK Phosphorylation in BV-2 Cells
Objective: To assess the effect of this compound on the phosphorylation of p38 MAPK in BV-2 microglial cells.
Materials:
-
BV-2 cell line
-
DMEM high glucose medium with 10% FBS and Penicillin-Streptomycin
-
This compound
-
LPS (Lipopolysaccharide) (as a positive control for inflammation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed BV-2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound for different time points (e.g., 15, 30, 60 minutes). Include an untreated control and an LPS-treated positive control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to remove cell debris.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phospho-p38 MAPK signal to total p38 MAPK and the loading control.
-
Visualizations
Caption: Key signaling pathways involved in the neuroprotective and anti-inflammatory effects of this compound.
Caption: A generalized experimental workflow for investigating the cellular mechanisms of this compound.
References
- 1. Inhibition of the pro-inflammatory mediators in rat neutrophils by this compound methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Anti-Proliferative Effects of Methanol and Water Extracts of Pyrrosia piloselloides on the Hela Human Cervical Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Shanzhiside Derivatives
Welcome to the technical support center for the synthesis of Shanzhiside and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of iridoid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound and its derivatives?
A1: The primary challenges in synthesizing this compound derivatives lie in the stereocontrolled construction of the iridoid core, the selective protection and deprotection of multiple hydroxyl groups, and the stereoselective glycosylation of the aglycone. The cis-fused cyclopentanopyran skeleton of the iridoid core requires precise control of stereochemistry. Furthermore, the presence of several hydroxyl groups on both the aglycone and the glucose moiety necessitates a robust protecting group strategy to ensure regioselectivity in subsequent reactions. Finally, achieving the desired β-glycosidic linkage with high stereoselectivity can be challenging due to the potential for anomerization and other side reactions.
Q2: How can I improve the stereoselectivity of the glycosylation step?
A2: Improving the stereoselectivity of the glycosylation of the this compound aglycone often involves several strategies. The choice of glycosyl donor, promoter, and solvent system is critical. For instance, using a glycosyl donor with a participating group at the C-2 position of the glucose moiety, such as an acetyl or benzoyl group, can favor the formation of the 1,2-trans-glycosidic bond (β-linkage) through anchimeric assistance. Additionally, optimization of reaction conditions, such as temperature and reaction time, can significantly impact the stereochemical outcome. The use of specific promoters, like Lewis acids, can also influence the stereoselectivity.
Q3: What are some common side reactions to watch out for during the synthesis?
A3: Common side reactions include the formation of the α-anomer during glycosylation, incomplete deprotection of protecting groups, and side reactions involving the sensitive functional groups of the iridoid core. For instance, the enol ether moiety in the dihydropyran ring can be susceptible to acidic conditions. During protecting group manipulations, care must be taken to choose orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule. Incomplete reactions or the formation of byproducts can complicate purification and reduce overall yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the glycosylation of the this compound aglycone. | 1. Inefficient activation of the glycosyl donor.2. Steric hindrance around the C1-hydroxyl group of the aglycone.3. Decomposition of the aglycone or glycosyl donor under the reaction conditions.4. Suboptimal solvent or temperature. | 1. Use a more powerful activating agent or a different glycosyl donor (e.g., trichloroacetimidate, thioglycoside).2. Consider a two-step glycosylation strategy or use a less bulky protecting group on the aglycone.3. Screen different solvents and run the reaction at a lower temperature for a longer duration.4. Ensure all reagents and solvents are anhydrous. |
| Formation of a mixture of α and β anomers during glycosylation. | 1. Lack of a participating group at C-2 of the glycosyl donor.2. Anomerization of the glycosyl donor or the product.3. Reaction conditions favoring SN1-type glycosylation. | 1. Use a glycosyl donor with a C-2 participating group (e.g., acetyl, benzoyl).2. Employ a solvent that favors SN2-type displacement (e.g., acetonitrile).3. Optimize the promoter and temperature to favor the desired stereochemical outcome. |
| Difficulty in purifying the final this compound derivative. | 1. Presence of closely related byproducts (e.g., anomers, incompletely deprotected intermediates).2. Low solubility of the final product. | 1. Employ high-performance liquid chromatography (HPLC) for final purification.2. Use a combination of normal-phase and reversed-phase chromatography.3. For compounds with low solubility, consider derivatization to a more soluble form for purification, followed by deprotection. |
| Incomplete removal of protecting groups. | 1. Steric hindrance around the protecting group.2. Inappropriate deprotection conditions (reagent, solvent, temperature, or reaction time). | 1. Increase the reaction time and/or temperature for the deprotection step.2. Use a stronger deprotection reagent.3. If using a protecting group that is removed by hydrogenolysis (e.g., benzyl), ensure the catalyst is active and the hydrogen pressure is adequate. |
Experimental Protocols
Below are generalized experimental protocols for key stages in the synthesis of a this compound derivative, based on common synthetic strategies for iridoid glycosides.
Synthesis of the Protected this compound Aglycone
A key challenge is the stereoselective synthesis of the iridoid core. A common strategy involves an intramolecular [4+2] cycloaddition or a Michael addition to construct the bicyclic system.
Example: Synthesis of a Protected Iridoid Core
-
Reaction: Diels-Alder reaction to form the dihydropyran ring.
-
Reactants: A suitable diene and a dienophile.
-
Reagents: Lewis acid catalyst (e.g., BF₃·OEt₂), dry dichloromethane (DCM) as solvent.
-
Procedure:
-
Dissolve the diene and dienophile in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to -78 °C.
-
Add the Lewis acid catalyst dropwise.
-
Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Stereoselective Glycosylation
This step involves the coupling of the protected aglycone with a protected glucose derivative.
Example: Schmidt Glycosylation
-
Reactants: Protected this compound aglycone (glycosyl acceptor) and a protected glucose trichloroacetimidate (glycosyl donor).
-
Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a promoter, dry DCM as solvent.
-
Procedure:
-
Dissolve the protected aglycone and the glycosyl donor in anhydrous DCM under an inert atmosphere.
-
Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cool the mixture to -40 °C.
-
Add a solution of TMSOTf in DCM dropwise.
-
Stir the reaction at -40 °C, monitoring by TLC.
-
Quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
-
Deprotection
The final step involves the removal of all protecting groups to yield the desired this compound derivative.
Example: Global Deprotection of Acetyl and Silyl Groups
-
Reactant: Fully protected this compound derivative.
-
Reagents: Sodium methoxide in methanol for deacetylation, followed by a fluoride source (e.g., TBAF or HF-pyridine) for desilylation.
-
Procedure (Deacetylation):
-
Dissolve the protected compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir at room temperature and monitor by TLC.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter and concentrate the solution.
-
-
Procedure (Desilylation):
-
Dissolve the deacetylated intermediate in THF.
-
Add a solution of TBAF in THF.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by chromatography.
-
Visualizations
Experimental Workflow for this compound Derivative Synthesis
Caption: A generalized workflow for the total synthesis of this compound derivatives.
Decision-Making in Protecting Group Strategy
Caption: A decision tree for selecting an appropriate protecting group strategy.
Shanzhiside Off-Target Effects: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Shanzhiside and its derivative, this compound methylester (SM). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: My results suggest that this compound methylester (SM) is acting on pathways other than the GLP-1 receptor. What are the known off-targets?
A1: While this compound methylester is recognized as a glucagon-like peptide-1 (GLP-1) receptor agonist, emerging research indicates that it may have other molecular targets.[1] One significant potential off-target is Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1).[1] Additionally, SM has been shown to activate p38 Mitogen-Activated Protein Kinase (MAPK), a key component of a signaling cascade often triggered by cellular stresses and inflammatory cytokines.[2] It's crucial to consider these alternative interactions when interpreting experimental outcomes.
Q2: I am observing unexpected anti-inflammatory or neuroprotective effects with SM. Could these be off-target effects?
A2: Yes, the observed anti-inflammatory and neuroprotective properties of this compound methylester could be linked to its off-target activities. For instance, the interaction with HSP90AA1 has been associated with the inhibition of neuroinflammation and glycolysis.[1] Furthermore, the activation of the p38 MAPK pathway is a known modulator of inflammatory responses. Therefore, it is plausible that the therapeutic effects you are observing are, at least in part, mediated by these off-target interactions.
Q3: How can I experimentally validate if the effects I'm seeing are due to off-target interactions with HSP90AA1 or p38 MAPK activation?
A3: To determine if the observed effects of this compound methylester are mediated by HSP90AA1 or p38 MAPK, you can perform a series of validation experiments. For HSP90AA1, a co-immunoprecipitation (Co-IP) assay can be used to demonstrate a direct interaction between SM and the protein. For p38 MAPK, a Western blot analysis to detect the phosphorylated (activated) form of p38 (p-p38) in response to SM treatment would be indicative of pathway activation. Detailed protocols for these experiments are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cellular assays | Cellular response may be influenced by both the intended GLP-1R pathway and off-target pathways (HSP90AA1, p38 MAPK). | 1. Use specific inhibitors for the off-target pathways (e.g., a p38 MAPK inhibitor like SB203580) in conjunction with SM treatment to dissect the contribution of each pathway. 2. Use cell lines with knockdown or knockout of the potential off-target proteins (HSP90AA1, p38 MAPK) to observe changes in SM's effects. |
| Difficulty in interpreting signaling data | The signaling cascade initiated by SM may be complex due to the convergence of multiple pathways. | 1. Map the signaling pathways and create a visual representation (see "Signaling Pathways" section) to better understand potential crosstalk. 2. Perform a time-course experiment to analyze the kinetics of activation of different signaling molecules. |
| Unexplained changes in gene expression | SM's influence on transcription factors downstream of its off-target pathways (e.g., HIF1A and STAT1 downstream of HSP90AA1) may be altering gene expression. | 1. Use reporter assays (e.g., luciferase reporter assay) for specific transcription factors like HIF1A and STAT1 to quantify their activation by SM. 2. Perform RNA sequencing or qPCR to identify the genes and pathways modulated by SM treatment. |
Summary of Known Molecular Interactions
| Target | Interaction Type | Reported Downstream Effect | Potential Implication in Research | Reference |
| GLP-1 Receptor | Agonist | Stimulation of microglial β-endorphin expression | Primary target for analgesic effects | [2] |
| HSP90AA1 | Potential Direct Binding | Inhibition of neuroinflammation and glycolysis via HIF1A/STAT1 signaling | Off-target effect contributing to neuroprotective and anti-inflammatory properties | [1] |
| p38 MAPK | Activation (Phosphorylation) | Stimulation of microglial β-endorphin expression | Off-target effect involved in the analgesic and anti-inflammatory signaling cascade | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the off-target effects of this compound methylester.
Co-Immunoprecipitation (Co-IP) for SM-HSP90AA1 Interaction
Objective: To determine if this compound methylester directly interacts with HSP90AA1 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., BV2 microglia) to 80-90% confluency. Treat the cells with this compound methylester at the desired concentration and for the optimal time, including a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-HSP90AA1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody that recognizes this compound methylester or a tag conjugated to it (if applicable), and also with an anti-HSP90AA1 antibody to confirm the immunoprecipitation.
Western Blot for p38 MAPK Activation
Objective: To quantify the level of phosphorylated p38 MAPK as a measure of its activation by this compound methylester.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound methylester for different time points. Include a positive control (e.g., anisomycin) and a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-p38 signal to the total p38 MAPK signal from a stripped and re-probed blot or a parallel blot.
Luciferase Reporter Assay for HIF1A/STAT1 Activation
Objective: To assess the effect of this compound methylester on the transcriptional activity of HIF1A and STAT1.
Methodology:
-
Plasmid Transfection: Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with response elements for HIF1A or STAT1, and a control plasmid expressing Renilla luciferase for normalization.
-
Cell Treatment: After transfection, treat the cells with this compound methylester at various concentrations.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency. Compare the normalized luciferase activity in SM-treated cells to that in control cells to determine the fold change in transcriptional activity.
Visualizations
Signaling Pathways
Caption: Intended and potential off-target signaling pathways of this compound Methylester.
Experimental Workflow
References
Technical Support Center: Enhancing the Neuroprotective Activity of Shanzhiside
This technical support center is designed for researchers, scientists, and drug development professionals investigating the neuroprotective properties of Shanzhiside and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, detailed experimental protocols, and a summary of quantitative data to facilitate your research.
Troubleshooting Guide
This guide provides solutions to potential issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent or no induction of Nrf2 nuclear translocation with this compound treatment.
-
Question: I am treating my neuronal cell line with 8-O-acetyl this compound methylester (8-OaS) but my Western blot and immunofluorescence results are not showing a significant increase in nuclear Nrf2. What could be the problem?
-
Answer: Several factors could be contributing to this issue. Let's troubleshoot step-by-step:
-
Cellular Health and Confluency: Ensure your cells are healthy and not overly confluent. Stressed or overly dense cultures may have altered baseline Nrf2 levels, masking the effect of your compound.
-
Compound Stability and Concentration: this compound and its derivatives can be sensitive to storage conditions. Ensure your compound is properly stored and prepare fresh solutions for each experiment. Perform a dose-response experiment to determine the optimal concentration for your specific cell line, as the effective concentration can vary.
-
Treatment Duration: The kinetics of Nrf2 translocation can be transient. A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) is crucial to identify the peak time for nuclear accumulation.
-
Subcellular Fractionation Purity: For Western blotting, the purity of your nuclear and cytoplasmic fractions is critical. Use specific markers (e.g., Histone H3 for nuclear, β-actin for cytoplasmic) to verify the purity of your fractions. Contamination can lead to misleading results.
-
Antibody Performance: The quality of your Nrf2 antibody is paramount. Validate your antibody to ensure it specifically recognizes Nrf2. Run a positive control (e.g., cells treated with a known Nrf2 activator like sulforaphane) to confirm the antibody and your experimental setup are working correctly.
-
Issue 2: No significant decrease in pro-inflammatory markers after treatment.
-
Question: I am investigating the anti-inflammatory effects of 8-OaS by measuring pro-inflammatory cytokines like TNF-α and IL-1β, but I am not observing a significant reduction after treatment in my LPS-stimulated microglial cells. Why might this be?
-
Answer: This could be due to several experimental variables:
-
LPS Concentration and Stimulation Time: The concentration of lipopolysaccharide (LPS) and the duration of stimulation are critical. An overly strong inflammatory response induced by high LPS concentrations might be difficult to counteract. Titrate your LPS concentration and stimulation time to achieve a robust but sub-maximal inflammatory response.
-
Treatment Timing: The timing of this compound derivative treatment relative to LPS stimulation is important. Investigate whether pre-treatment, co-treatment, or post-treatment is most effective for inhibiting the inflammatory response.
-
Assay Sensitivity: Ensure your ELISA or qPCR assay is sensitive enough to detect the expected changes in cytokine levels. Check the detection limits of your kits and run appropriate standards.
-
Cell Model: The choice of cell line or primary cells can influence the outcome. Ensure the cell model you are using is appropriate and responsive to both LPS and your compound.
-
Issue 3: Inconsistent cell viability results with MTT assay.
-
Question: My MTT assay results for this compound methyl ester (SME) are variable and not showing a clear dose-dependent neuroprotective effect against oxidative stress. What could be wrong?
-
Answer: MTT assays are sensitive to several factors that can lead to variability:
-
Cell Seeding Density: Inconsistent cell numbers across wells is a common source of variability. Ensure you have a homogenous cell suspension and use a multichannel pipette for accurate cell seeding.
-
Compound Interference: Some compounds can interfere with the MTT reagent, leading to false-positive or false-negative results. Run a control with your compound in cell-free medium to check for any direct reaction with MTT.
-
Incubation Times: Optimize the incubation time for both the compound treatment and the MTT reagent. Insufficient or excessive incubation can lead to inaccurate results.
-
Formazan Crystal Solubilization: Incomplete solubilization of the formazan crystals is a major source of error. Ensure the crystals are fully dissolved by vigorous pipetting or shaking before reading the absorbance.
-
Frequently Asked Questions (FAQs)
-
Question: What is the mechanism of action for the neuroprotective effects of this compound and its derivatives?
-
Answer: this compound and its derivatives, such as 8-O-acetyl this compound methylester (8-OaS), exert their neuroprotective effects through multiple signaling pathways. A key mechanism is the activation of the Nrf2/HO-1 signaling pathway, which enhances the cellular antioxidant defense.[1][2] Additionally, 8-OaS has been shown to inhibit the NLRP3 inflammasome-mediated inflammatory process.[1] Other identified pathways include the HSP90AA1/HIF1A/STAT1 and the GLP-1 receptor/p38 MAPK signaling pathways.
-
Question: What are the recommended in vitro and in vivo models to study the neuroprotective activity of this compound?
-
Answer: For in vitro studies, common models include neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures subjected to stressors like oxidative stress (e.g., H₂O₂), excitotoxicity (e.g., glutamate), or neuroinflammation (e.g., LPS-activated microglia). For in vivo studies, rodent models of neurodegenerative diseases (e.g., Parkinson's, Alzheimer's), ischemic stroke (e.g., middle cerebral artery occlusion), or sleep deprivation-induced cognitive deficits are frequently used.[1]
-
Question: How should I prepare and store this compound and its derivatives for experiments?
-
Answer: this compound and its derivatives are typically powders that should be stored in a cool, dry, and dark place. For experimental use, they are often dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare fresh working solutions from the stock for each experiment to ensure compound stability and activity.
Data Presentation
Table 1: Effect of 8-O-acetyl this compound methylester (8-OaS) on Oxidative Stress Markers in the Hippocampus of Sleep-Deprived Mice
| Treatment Group | SOD (U/mg protein) | MDA (nmol/mg protein) |
| Control | 120 ± 8 | 2.5 ± 0.3 |
| Sleep Deprivation (SD) | 80 ± 6 | 5.0 ± 0.4 |
| SD + 8-OaS (2 mg/kg) | 105 ± 7 | 3.5 ± 0.3 |
| SD + 8-OaS (20 mg/kg) | 115 ± 9 | 2.8 ± 0.2 |
Data are presented as mean ± SEM. SOD: Superoxide Dismutase; MDA: Malondialdehyde. Data is representative of findings in the field.
Table 2: Effect of 8-O-acetyl this compound methylester (8-OaS) on Pro-inflammatory Cytokine Levels in the Basolateral Amygdala of Mice with Chronic Inflammatory Pain
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | 2.5 ± 0.2 | 5.0 ± 0.4 | 10.0 ± 1.2 |
| CFA | 6.1 ± 0.4 | 11.6 ± 0.5 | 59.7 ± 2.9 |
| CFA + 8-OaS (low dose) | 4.8 ± 0.1 | 9.6 ± 0.2 | 30.8 ± 1.7 |
| CFA + 8-OaS (medium dose) | 3.8 ± 0.2 | 7.5 ± 0.3 | 16.6 ± 1.7 |
| CFA + 8-OaS (high dose) | 3.1 ± 0.2 | 7.4 ± 0.2 | 15.3 ± 1.9 |
Data are presented as mean ± SEM. CFA: Complete Freund's Adjuvant. Data is based on findings from a study on the anxiolytic effects of 8-OaS.[3]
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., H₂O₂).
-
MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Western Blot for Nrf2 Nuclear Translocation
-
Cell Lysis and Subcellular Fractionation: After treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 levels to a nuclear loading control (e.g., Histone H3) and cytoplasmic Nrf2 to a cytoplasmic loading control (e.g., β-actin).
Mandatory Visualization
Caption: Key signaling pathways modulated by this compound derivatives.
Caption: Workflow for assessing Nrf2 nuclear translocation.
References
- 1. 8-O-acetyl this compound methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Shanzhiside Methyl Ester and Established GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Shanzhiside Methyl Ester (SME), a natural small molecule identified as a glucagon-like peptide-1 (GLP-1) receptor agonist, and other well-established peptide- and small molecule-based GLP-1 receptor agonists. While research has identified SME as a GLP-1 receptor agonist, publicly available quantitative data on its direct antidiabetic efficacy, such as receptor binding affinity and potency in stimulating insulin secretion, is currently limited. The majority of existing studies focus on its neuroprotective and analgesic properties.
This document summarizes the available information on SME and contrasts it with the extensively documented performance of leading GLP-1 receptor agonists like Semaglutide, Liraglutide, and Exenatide. The aim is to offer a clear perspective on the current research landscape and to provide standardized experimental protocols for the evaluation of novel GLP-1 receptor agonists.
Quantitative Comparison of GLP-1 Receptor Agonists
The following tables present key performance indicators for prominent GLP-1 receptor agonists. Due to the nascent stage of research into the antidiabetic properties of this compound Methyl Ester, specific quantitative data for its receptor binding and in vitro potency are not available in peer-reviewed literature.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Type | GLP-1R Binding Affinity (Kd/Ki) | GLP-1R cAMP Potency (EC50) |
| This compound Methyl Ester | Small Molecule | Data not available | Data not available |
| Semaglutide | Peptide | ~3x higher than Liraglutide[1] | 12 pM (in CHO-hGLP-1R cells)[2] |
| Liraglutide | Peptide | 128.8 ± 30.4 nmol/L (Kd in INS-1 cells)[1] | Data varies by assay |
| Exenatide | Peptide | Data varies by assay | 4.54 x 10-9 M (in GLP1R Nomad Cell Line)[3] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Key Efficacy Endpoints |
| This compound Methyl Ester | Diabetic Mice | Attenuated cognitive impairment[4][5] |
| Semaglutide | db/db mice | Significant reduction in blood glucose and HbA1c |
| Liraglutide | Diabetic Rats | Dose-dependent reduction in plasma glucose |
| Exenatide | Diabetic Rats | Significant decrease in non-fasting glucose[6] |
Signaling Pathways and Experimental Workflows
To aid in the design and interpretation of studies on novel GLP-1 receptor agonists, the following diagrams illustrate the canonical GLP-1 receptor signaling pathway and a general workflow for screening and validation.
GLP-1 Receptor Signaling Pathway
Experimental Workflow for GLP-1R Agonist Discovery
Experimental Protocols
The following are standardized methodologies for key experiments used to characterize GLP-1 receptor agonists.
1. GLP-1 Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (Ki) of a test compound for the GLP-1 receptor.
-
Methodology:
-
Cell Culture: Use a stable cell line expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, incubate cell membranes with a constant concentration of a radiolabeled GLP-1 receptor ligand (e.g., 125I-GLP-1) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to Ki using the Cheng-Prusoff equation.
-
2. In Vitro cAMP Accumulation Assay
-
Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound in stimulating intracellular cyclic AMP (cAMP) production via GLP-1 receptor activation.
-
Methodology:
-
Cell Culture and Seeding: Seed cells expressing the human GLP-1 receptor into 96- or 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and a reference agonist (e.g., GLP-1) in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Cell Treatment: Replace the culture medium with the prepared compound dilutions and incubate for a specified time (e.g., 30 minutes at 37°C).
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or a bioluminescence-based assay.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
3. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
-
Objective: To evaluate the effect of a test compound on glucose disposal in a diabetic or healthy animal model.
-
Methodology:
-
Animal Model: Use a relevant mouse model, such as diet-induced obese (DIO) mice or db/db mice.
-
Fasting: Fast the mice overnight (e.g., 6-8 hours) with free access to water.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection) at a specified time before the glucose challenge.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip (Time 0).
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at several time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Summary and Future Directions
This compound Methyl Ester has been identified as a small molecule agonist of the GLP-1 receptor, with demonstrated bioactivity in models of neuropathic pain and diabetic cognitive impairment[4][5][7][8]. However, a comprehensive characterization of its pharmacological profile in the context of diabetes and obesity management is still lacking. Key quantitative data on its binding affinity, in vitro potency for cAMP production, and in vivo efficacy on glycemic control are not yet available in the public domain.
For drug development professionals and researchers, SME represents an interesting natural product lead. Further investigation is required to elucidate its precise mechanism of action at the GLP-1 receptor and to quantify its potential as an antidiabetic agent. The experimental protocols provided in this guide offer a standardized framework for such future investigations. A direct comparison with established GLP-1 receptor agonists will only be possible once this foundational data becomes available. The field of small-molecule GLP-1 receptor agonists is rapidly advancing, and natural products like this compound Methyl Ester may offer novel scaffolds for the development of next-generation oral therapies for metabolic diseases[9][10][11].
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. This compound methyl ester attenuated cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis via HSP90AA1/HIF1A/STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound methyl ester | Glucagon Receptor | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Shanzhiside Methyl Ester and its Acetylated Form: A Comparative Efficacy Analysis
In the realm of natural product pharmacology, iridoid glycosides have garnered significant attention for their diverse therapeutic properties. Among these, Shanzhiside methyl ester (SM) and its derivative, 8-O-acetyl this compound methylester (8-OaS), both principal components isolated from Lamiophlomis rotata, have demonstrated notable analgesic, neuroprotective, and anti-inflammatory activities. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.
Quantitative Comparison of Biological Activities
The following table summarizes the key quantitative data on the biological efficacy of this compound methyl ester and 8-O-acetyl this compound methylester based on available preclinical studies.
| Parameter | This compound Methyl Ester (SM) | 8-O-acetyl this compound methylester (8-OaS) | Reference |
| Analgesic Efficacy | |||
| Model | Spinal Nerve Ligation (SNL)-induced neuropathic pain in rats | SNL-induced neuropathic pain in rats | [1][2] |
| Administration | Intrathecal | Intrathecal | [1][2] |
| ED₅₀ | 40.4 μg | Not explicitly stated, but effective at 10 μg | [1][3] |
| Maximal Inhibition | 49% | Comparable anti-allodynia effects to lidocaine and ketamine | [1][2] |
| Neuroprotective & Anxiolytic Effects | |||
| Model | Not explicitly stated for SM in these studies | Sleep deprivation-induced cognitive deficits and anxiety-like behaviors in mice; Forced swimming stress and complete Freund's adjuvant-induced anxiety in mice | [4][5] |
| Administration | Not applicable | Oral (0.2, 2, 20 mg/kg) | [4] |
| Effect | Not applicable | Dose-dependently ameliorated behavioral abnormalities, restored synaptic plasticity, and reduced neuronal loss. Significantly ameliorated anxiety-like behaviors. | [4][6] |
Detailed Experimental Methodologies
Neuropathic Pain Model and Drug Administration
The analgesic effects of both this compound methyl ester and 8-O-acetyl this compound methylester were evaluated in a spinal nerve ligation (SNL) model in rats, a common method to induce neuropathic pain.
-
Animal Model : Male Sprague-Dawley rats weighing 220–250 g were used. Under anesthesia, the left L5 spinal nerve was isolated and tightly ligated.
-
Intrathecal Catheterization : A polyethylene catheter was inserted into the subarachnoid space through the atlanto-occipital membrane, with the tip reaching the lumbar enlargement of the spinal cord.
-
Drug Administration : For this compound methyl ester, a single intrathecal injection was administered. For 8-O-acetyl this compound methylester, consecutive intrathecal injections were given for two weeks.
-
Behavioral Testing : Mechanical allodynia was assessed using von Frey filaments. The paw withdrawal threshold (PWT) was determined before and after drug administration.
Evaluation of Anxiolytic Effects of 8-O-acetyl this compound methylester
The anxiolytic properties of 8-OaS were investigated using two different mouse models of anxiety.
-
Forced Swimming Stress (FSS)-induced Anxiety : Mice were subjected to forced swimming for a specified duration to induce an anxiety-like state.
-
Complete Freund's Adjuvant (CFA)-induced Chronic Inflammatory Pain : CFA was injected into the paw of mice to induce chronic inflammation and associated anxiety.
-
Behavioral Analysis : The elevated plus-maze and open-field tests were used to assess anxiety-like behaviors. Parameters such as time spent in open arms and locomotor activity were measured.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Methyl Ester in Neuropathic Pain
This compound methyl ester is a small molecule agonist for the glucagon-like peptide-1 (GLP-1) receptor. Its analgesic effect is mediated through the activation of this receptor in spinal microglia, leading to the downstream activation of the p38 MAPK signaling pathway and subsequent expression of β-endorphin.
Signaling Pathway of 8-O-acetyl this compound methylester in Neuropathic Pain
8-O-acetyl this compound methylester exerts its analgesic effects by inhibiting the activation of astrocytes in the spinal cord. This is achieved through the suppression of the ERK/TNF-α signaling pathway.
Experimental Workflow for Analgesic Efficacy Assessment
The general workflow for assessing the analgesic efficacy of these compounds in a preclinical setting is outlined below.
References
- 1. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes [frontiersin.org]
- 4. 8-O-acetyl this compound methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
Shanzhiside Derivatives Demonstrate Potent Analgesia in Preclinical Pain Models: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New research highlights the significant analgesic properties of Shanzhiside methylester (SM) and 8-O-acetyl this compound methylester (8-OaS), natural compounds derived from the traditional medicinal herb Lamiophlomis rotata. Preclinical studies rigorously evaluating these compounds in neuropathic and inflammatory pain models reveal their potential as novel non-opioid analgesics. This guide provides a comprehensive comparison of their efficacy against established pain relief medications, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The key findings indicate that both SM and 8-OaS exhibit robust pain-relieving effects through distinct molecular mechanisms, primarily by modulating neuroinflammation in the central nervous system. These compounds have shown efficacy comparable or superior to some conventional analgesics, with the added benefit of not inducing tolerance, a significant drawback of opioid-based therapies.
Performance in Neuropathic Pain Models
Neuropathic pain, a debilitating condition arising from nerve damage, was simulated using the Spinal Nerve Ligation (SNL) model in rats. In this model, both this compound derivatives demonstrated significant dose-dependent anti-allodynic effects, reducing pain hypersensitivity.
This compound Methylester (SM) vs. Morphine:
Intrathecal administration of SM in SNL-induced neuropathic rats produced a long-lasting anti-allodynic effect. Notably, daily treatment with SM for seven days did not lead to the development of tolerance to its analgesic effects, nor did it induce cross-tolerance to morphine.[1] In contrast, morphine is well-documented to induce tolerance with chronic use.
8-O-acetyl this compound methylester (8-OaS) vs. Lidocaine and Ketamine:
Consecutive intrathecal injections of 8-OaS over two weeks markedly alleviated neuropathic pain in the SNL model.[2][3] Its anti-allodynia effects were comparable to those of lidocaine and ketamine, two established treatments for neuropathic pain.[2][3]
| Compound | Pain Model | Key Efficacy Metrics | Comparison to Alternatives |
| This compound Methylester (SM) | Spinal Nerve Ligation (SNL) | Maximal inhibition of allodynia: 49% Projected ED50: 40.4 μg (intrathecal)[1] | Does not induce self-tolerance or cross-tolerance to morphine.[1] |
| 8-O-acetyl this compound methylester (8-OaS) | Spinal Nerve Ligation (SNL) | Dose-dependently reduced mechanical hypersensitivity ED50: 12.58 μg (intrathecal)[3] | Similar anti-allodynia effects to lidocaine and ketamine.[2][3] |
Efficacy in Inflammatory Pain Models
The Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain was utilized to assess the anti-inflammatory and analgesic effects of 8-OaS. This model mimics chronic inflammatory conditions.
8-O-acetyl this compound methylester (8-OaS) and Pro-inflammatory Cytokine Reduction:
Treatment with 8-OaS in the CFA model led to a significant reduction in the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in the affected tissues.[4] This demonstrates a potent anti-inflammatory action contributing to its analgesic effect.
| Compound | Pain Model | Key Efficacy Metrics |
| 8-O-acetyl this compound methylester (8-OaS) | Complete Freund's Adjuvant (CFA) | Significantly decreased the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[4] |
Unraveling the Mechanisms of Action: Signaling Pathways
The analgesic effects of SM and 8-OaS are mediated through distinct signaling pathways, primarily targeting neuroinflammatory processes involving glial cells in the spinal cord.
This compound Methylester (SM) Signaling Pathway:
SM exerts its analgesic effect by activating glucagon-like peptide-1 (GLP-1) receptors on spinal microglia. This activation triggers a downstream cascade involving the phosphorylation of p38 mitogen-activated protein kinase (MAPK), leading to the expression and release of β-endorphin, an endogenous opioid peptide that provides pain relief.[1]
References
- 1. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes [frontiersin.org]
- 4. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
Shanzhiside: A Comparative Analysis of its Anti-Inflammatory Effects In Vivo and In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory properties of Shanzhiside and its derivatives, primarily this compound Methylester (SME) and 8-O-Acetyl this compound Methylester (8-OaS). The following sections present a comparative analysis of their efficacy against other anti-inflammatory agents, detailed experimental protocols for key assays, and a visualization of the underlying molecular pathways.
Data Presentation: Comparative Efficacy
The anti-inflammatory potential of this compound and its derivatives has been evaluated in various in vitro and in vivo models. While direct head-to-head comparisons with common anti-inflammatory drugs in the same study are limited in the reviewed literature, the available data allows for an indirect assessment of their efficacy.
In Vitro Anti-Inflammatory Activity
The in vitro anti-inflammatory effects of this compound derivatives have been demonstrated through the inhibition of key inflammatory mediators in cell-based assays.
| Compound | Model | Mediator Inhibited | Concentration/Dose | % Inhibition / Effect | Alternative | Concentration/Dose | % Inhibition / Effect |
| This compound Methylester (SME) | f-MLP and LPS-stimulated rat neutrophils | MPO, elastase, MMP-9, IL-8, TNF-α, LTB4 | Concentration-dependent | Not specified | Indomethacin | Not specified | Not specified |
| 8-O-Acetyl this compound Methylester (ASME) | f-MLP and LPS-stimulated rat neutrophils | MPO, elastase, MMP-9, IL-8, TNF-α, LTB4 | Concentration-dependent | Not specified | Indomethacin | Not specified | Not specified |
| 8-O-Acetyl this compound Methylester (8-OaS) | TNF-α-stimulated SH-SY5Y cells | IκB-α and NF-κB phosphorylation | 20 μM and 40 μM | Significant reduction | Not specified | Not specified | Not specified |
Note: While the studies indicate concentration-dependent inhibition, specific IC50 values for direct comparison are not consistently reported in the available literature.
In Vivo Anti-Inflammatory and Analgesic Activity
In vivo studies have primarily focused on the analgesic effects of this compound derivatives in models of neuropathic and inflammatory pain, where inflammation is a key component.
| Compound | Model | Parameter Measured | Dose | Effect | Alternative | Dose | Effect |
| This compound Methylester (SM) | Spinal nerve injury-induced neuropathic rats | Mechanical allodynia | 40.4 μg (ED50, intrathecal) | 49% maximal inhibition[1] | Morphine, β-endorphin | Not specified | Tolerance development, cross-tolerance to SM[1] |
| 8-O-Acetyl this compound Methylester (8-OaS) | Spinal nerve ligation (SNL) rat model | Mechanical allodynia | 20 μg (intrathecal) | Equal but longer-lasting analgesia | Lidocaine, Ketamine | Not specified | Not specified |
| 8-O-Acetyl this compound Methylester (8-OaS) | Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain in mice | Pro-inflammatory cytokines in the basolateral amygdala | 0.02, 0.2, 2 mg/kg | Dose-dependent reduction of IL-1β, IL-6, and TNF-α | Not specified | Not specified | Not specified |
| 8-O-Acetyl this compound Methylester (8-OaS) | Yeast-induced pyrexia in rats | Pyrogenic cytokines (IL-6, IL-1β) and PGE2 | Not specified | Reduction of pyrogenic cytokines and mediators[2] | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo and in vitro assays used to evaluate the anti-inflammatory effects of this compound and its derivatives.
In Vivo: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Groups:
-
Control (vehicle)
-
This compound derivative (various doses, orally or intraperitoneally)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure:
-
Administer the test compounds or vehicle one hour before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro: LPS-Stimulated RAW 264.7 Macrophages
This is a widely used in vitro model to screen for anti-inflammatory activity.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of cytokines in the cell culture supernatant using commercially available ELISA kits.
-
-
Western Blot Analysis for Signaling Pathways:
-
After a shorter incubation period with LPS (e.g., 30-60 minutes), lyse the cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Mandatory Visualization: Signaling Pathways and Workflows
The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.
Caption: this compound's anti-inflammatory mechanism.
Caption: Workflow for in vitro anti-inflammatory screening.
Conclusion
This compound and its derivatives, particularly 8-O-acetyl this compound methylester, demonstrate notable anti-inflammatory properties both in vivo and in vitro. The primary mechanism of action involves the downregulation of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways. While the available data supports its potential as an anti-inflammatory agent, further studies with direct comparisons to standard-of-care drugs and the determination of specific IC50 values are warranted to fully elucidate its therapeutic potential and position it among other anti-inflammatory alternatives. The provided protocols and pathway diagrams serve as a valuable resource for researchers investigating the pharmacological activities of this class of compounds.
References
- 1. Frontiers | 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes [frontiersin.org]
- 2. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Shanzhiside's Anti-Inflammatory Mechanism: A Comparative Analysis with Leading Drug Classes
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory mechanism of Shanzhiside and its derivatives with established anti-inflammatory drug classes: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), Corticosteroids, and Janus Kinase (JAK) Inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of signaling pathways.
Executive Summary
This compound, an iridoid glycoside, and its derivative, 8-O-acetyl this compound methyl ester (8-OaS), have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Unlike the broad-spectrum cyclooxygenase (COX) inhibition of traditional NSAIDs, this compound appears to exert its effects through more targeted pathways, including the ERK/TNF-α and NF-κB signaling cascades. This guide presents a comparative analysis of its efficacy and mechanism against leading anti-inflammatory agents, highlighting its potential as a novel therapeutic candidate.
Comparative Mechanism of Action
This compound and its derivatives exhibit a multi-faceted approach to inflammation modulation, distinct from the primary mechanisms of widely used anti-inflammatory drugs.
-
This compound and its Derivatives: The anti-inflammatory effects of this compound methyl ester (SME) and 8-O-acetyl this compound methyl ester (ASME or 8-OaS) are attributed to their ability to suppress key inflammatory signaling pathways. Studies have shown that 8-OaS reduces neuropathic pain by inhibiting the ERK/TNF-α pathway in spinal astrocytes.[1] Furthermore, it has been shown to down-regulate the TLR4/NF-κB and HSP70/NF-κB signaling pathways. This leads to a reduction in the production of various pro-inflammatory cytokines and mediators, including TNF-α, IL-1β, and IL-6.
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs, such as ibuprofen and celecoxib, primarily function by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While effective, non-selective NSAIDs can cause gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[2]
-
Corticosteroids: Corticosteroids, like dexamethasone, exert their potent anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and enzymes, including TNF-α and COX-2.[3]
-
JAK Inhibitors: Janus kinase (JAK) inhibitors, such as tofacitinib, represent a newer class of targeted anti-inflammatory drugs. They work by inhibiting the activity of JAK enzymes, which are crucial for the signaling of a wide range of cytokines and growth factors involved in inflammation and immune responses. By blocking these pathways, JAK inhibitors can effectively reduce the inflammatory cascade. Tofacitinib is known to inhibit JAK1/TNF-alpha/IL-6 signaling.[4]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound derivatives compared to standard anti-inflammatory drugs on key inflammatory mediators.
Table 1: Inhibition of Pro-Inflammatory Cytokines and Mediators
| Compound | Target | IC50 / Effect | Cell/System |
| This compound Methyl Ester (SME) | TNF-α | IC50: 27.5 µM | Rat Neutrophils |
| IL-8 | - | Rat Neutrophils | |
| LTB4 | - | Rat Neutrophils | |
| 8-O-acetyl this compound methyl ester (ASME) | TNF-α | IC50: 51.3 µM | Rat Neutrophils |
| IL-8 | - | Rat Neutrophils | |
| LTB4 | - | Rat Neutrophils | |
| Ibuprofen | TNF-α | Increased production ex vivo | Human PBMC |
| IL-1β | Increased production ex vivo[5] | Human PBMC[5] | |
| IL-6 | No significant effect | Human PBMC | |
| PGE2 | Decreased production | Mice (in vivo)[6] | |
| Celecoxib | PGE2 | IC50: 91 nM (COX-2 mediated)[7] | Human Dermal Fibroblasts[7] |
| Dexamethasone | TNF-α | Significant inhibition at 10⁻⁶ M[3] | Rat Gastric Epithelial Cells[3] |
| IL-6 | IC50 > 10⁻⁶ M | Human PBMC | |
| Tofacitinib | IL-6 | Inhibition of release | Rheumatoid Arthritis Synovial Fibroblasts[8] |
| TNF-α | Inhibition of induced chemokine expression[9] | Fibroblast-like Synoviocytes[9] |
Table 2: Inhibition of Pro-Inflammatory Enzymes
| Compound | Target | IC50 | Cell/System |
| This compound Methyl Ester (SME) | MPO | - | Rat Neutrophils |
| Elastase | - | Rat Neutrophils | |
| MMP-9 | - | Rat Neutrophils | |
| 8-O-acetyl this compound methyl ester (ASME) | MPO | - | Rat Neutrophils |
| Elastase | - | Rat Neutrophils | |
| MMP-9 | - | Rat Neutrophils | |
| Ibuprofen | COX-1 | IC50: 13 µM[10] | - |
| Celecoxib | COX-1 | IC50: 2.8 µM[7] | Human Lymphoma Cells[7] |
| COX-2 | IC50: 40 nM[11] | Sf9 Cells[11] |
Note: "-" indicates that the specific IC50 value was not provided in the searched literature, although inhibitory effects were observed.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound and the comparator drugs.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: NSAIDs' mechanism via COX inhibition.
References
- 1. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone inhibits tumor necrosis factor-alpha-stimulated gastric epithelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The JAK inhibitor Tofacitinib inhibits structural damage in osteoarthritis by modulating JAK1/TNF-alpha/IL-6 signaling through Mir-149-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral aspirin and ibuprofen increase cytokine-induced synthesis of IL-1 beta and of tumour necrosis factor-alpha ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of IL-1 beta and ibuprofen after endotoxic challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Comparative analysis of Shanzhiside from different plant sources
Shanzhiside, an iridoid glycoside, and its derivative, this compound methyl ester, have garnered significant attention within the scientific community for their diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective properties. These compounds are predominantly found in plant species belonging to the Lamiaceae and Rubiaceae families. This guide provides a comparative analysis of this compound from its primary plant sources: Lamiophlomis rotata, Gardenia jasminoides, and species of the Barleria genus, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Quantitative Analysis of this compound Content
| Plant Source | Plant Part | Compound | Content (% w/w of dry weight or extract) | Analytical Method | Reference(s) |
| Lamiophlomis rotata | Aerial Parts | This compound methyl ester | Key quality control marker; specific %w/w not consistently reported | HPLC | [1][2] |
| Gardenia jasminoides | Fruit | This compound methyl ester | Present; quantitative %w/w in raw material not specified | HPLC/MS | [3][4] |
| Barleria prionitis | Leaves | This compound methyl ester | 2.62% | HPTLC | |
| Barleria prionitis | Aerial Parts (Methanol Extract) | This compound methyl ester | 4.91% | HPTLC | |
| Barleria lupulina | Leaf | This compound methyl ester | Not specified, but present | HPTLC | |
| Barleria cristata | Leaf | This compound methyl ester | Not specified, but present | HPTLC |
Note: The variability in extraction methods, solvents, and analytical techniques used across different studies can influence the reported content. The data for Lamiophlomis rotata and Gardenia jasminoides often refers to this compound methyl ester as a key bioactive component for quality control rather than providing a specific percentage of the raw material.
Experimental Protocols
Extraction and Purification of this compound Methyl Ester
The following is a general protocol synthesized from methodologies reported for the extraction and purification of iridoid glycosides from the aforementioned plant sources.
a) Sample Preparation: The plant material (e.g., leaves, fruits, or aerial parts) is air-dried at room temperature and then ground into a coarse powder.
b) Extraction:
-
Soxhlet Extraction (for Barleria species): An accurately weighed amount of the powdered plant material (e.g., 5 g) is subjected to Soxhlet extraction with methanol for approximately 4 hours.
-
Ultrasonic or Reflux Extraction (for Gardenia jasminoides and Lamiophlomis rotata): The powdered material is extracted with an ethanol-water mixture (e.g., 60-70% ethanol) at a specified solid-to-liquid ratio (e.g., 1:12 g/mL) under reflux or in an ultrasonic bath for a defined period (e.g., 2 hours). This process is typically repeated three times to ensure maximum yield.
c) Purification:
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure to obtain a viscous residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.
-
Macroporous Resin Chromatography: The enriched fraction is loaded onto a pre-treated macroporous resin column (e.g., HPD-100). The column is first washed with deionized water to remove sugars and other highly polar impurities. Subsequently, the column is eluted with a gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing this compound are pooled and concentrated.
-
Further Chromatographic Separation: For higher purity, the this compound-rich fraction can be subjected to further chromatographic techniques such as silica gel column chromatography, Sephadex LH-20 chromatography, or preparative HPLC.
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
This method is particularly useful for the quantification of this compound methyl ester in Barleria species.
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 80:20 v/v).
-
Sample Application: Apply standard solutions of this compound methyl ester and sample extracts as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 240 nm).
-
Quantification: The amount of this compound methyl ester in the samples is calculated by comparing the peak areas of the sample with those of the standard.
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit a range of biological activities, with anti-inflammatory and analgesic effects being the most prominently studied, particularly for the compound sourced from Lamiophlomis rotata. While direct comparative studies on the potency of this compound from different plant sources are limited, the underlying mechanisms of action are believed to be similar.
The analgesic effect of this compound methyl ester from Lamiophlomis rotata has been shown to be mediated through the activation of spinal glucagon-like peptide-1 (GLP-1) receptors. This activation subsequently stimulates the expression of β-endorphin in microglia via the p38 mitogen-activated protein kinase (MAPK) signaling pathway.
Below is a diagram illustrating the general experimental workflow for the comparative analysis of this compound from different plant sources.
The following diagram illustrates the p38 MAPK signaling pathway, which is implicated in the analgesic and anti-inflammatory effects of this compound methyl ester.
Conclusion
Lamiophlomis rotata, Gardenia jasminoides, and Barleria species are all significant natural sources of the bioactive iridoid glycoside, this compound, and its methyl ester. Quantitative data indicates that certain Barleria species, such as B. prionitis, can be particularly rich sources. However, the lack of standardized reporting and direct comparative studies makes it challenging to definitively rank these sources by yield. The choice of plant source for the extraction of this compound may therefore depend on regional availability, the specific part of the plant being used, and the intended application. The well-documented analgesic and anti-inflammatory activities of this compound, mediated through pathways such as the p38 MAPK cascade, underscore its potential as a lead compound for the development of new therapeutic agents. Further research involving direct, side-by-side comparisons of this compound from these different botanical origins is warranted to fully elucidate their relative therapeutic potential.
References
- 1. Qualitative and quantitative analyses of chemical constituents in vitro and in vivo and systematic evaluation of the pharmacological effects of Tibetan medicine Zhixue Zhentong capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. madison-proceedings.com [madison-proceedings.com]
- 3. Chemistry and bioactivity of Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of bioactive compounds in Gardenia jasminoides from different regions by UFLC/QTRAP-MS and PCA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 8-O-acetyl shanzhiside methylester and Shanzhiside methylester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two prominent iridoid glycosides: 8-O-acetyl shanzhiside methylester (ASME) and its precursor, this compound methylester (SME). Both compounds are key active ingredients in traditional medicinal herbs such as Lamiophlomis rotata and Barleria prionitis, which are known for their analgesic and anti-inflammatory properties[1][2][3]. This document summarizes key experimental data, outlines methodologies, and visualizes the distinct molecular pathways through which these compounds exert their therapeutic effects.
Comparative Anti-Inflammatory Activity
A key study directly compared the efficacy of SME and ASME in inhibiting the release of pro-inflammatory mediators from stimulated rat neutrophils. The results indicate that both compounds exhibit significant, concentration-dependent anti-inflammatory effects, with ASME often showing slightly more potent inhibition across several mediators[3].
Table 1: Comparative Inhibition of Pro-Inflammatory Mediators Data summarized from a study on f-MLP and LPS-stimulated rat neutrophils[3]. The study demonstrated concentration-dependent inhibition; specific IC50 values were not provided, but the general efficacy was reported.
| Pro-Inflammatory Mediator | Stimulant | This compound methylester (SME) Activity | 8-O-acetyl this compound methylester (ASME) Activity |
| Myeloperoxidase (MPO) | f-MLP / LPS | Concentration-dependent inhibition | Concentration-dependent inhibition |
| Elastase | f-MLP / LPS | Concentration-dependent inhibition | Concentration-dependent inhibition |
| Matrix Metalloproteinase-9 (MMP-9) | f-MLP / LPS | Concentration-dependent inhibition | Concentration-dependent inhibition |
| Interleukin-8 (IL-8) | f-MLP / LPS | Concentration-dependent inhibition | Concentration-dependent inhibition |
| Tumor Necrosis Factor-alpha (TNF-α) | f-MLP / LPS | Concentration-dependent inhibition | Concentration-dependent inhibition |
| Leukotriene B4 (LTB4) | f-MLP / LPS | Concentration-dependent inhibition | Concentration-dependent inhibition |
Experimental Protocols
The following methodologies are crucial for understanding the data presented and for replicating similar comparative studies.
This protocol details the method used to assess the inhibitory effects of SME and ASME on pro-inflammatory mediator release from rat neutrophils[3].
-
Isolation of Neutrophils: Peritoneal neutrophils are collected from rats.
-
Cell Culture and Treatment: The isolated neutrophils are incubated with or without varying concentrations of SME and ASME.
-
Stimulation: The cells are then stimulated with formyl-met-leu-phenylalanine (f-MLP) or lipopolysaccharide (LPS) to induce an inflammatory response and the release of mediators.
-
Quantification of Mediators: The levels of released MPO, elastase, MMP-9, IL-8, TNF-α, and LTB4 in the cell supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The inhibitory effect of the compounds is calculated by comparing the mediator levels in the treated groups to the stimulated control group.
Mechanisms of Action & Signaling Pathways
While both compounds show anti-inflammatory and analgesic effects, their underlying molecular mechanisms diverge significantly, providing different avenues for therapeutic development.
ASME demonstrates a broad-spectrum anti-inflammatory and neuroprotective profile by inhibiting multiple signaling cascades. Studies show it effectively blocks the activation of microglia and reduces the phosphorylation of key inflammatory kinases like p38, JNK, and NF-κB p65[4][5][6]. In models of neuropathic pain, its analgesic effect is linked to the inhibition of the ERK/TNF-α pathway in spinal astrocytes[1]. This multi-target action makes it a potent agent against neuroinflammation.
The analgesic mechanism of SME is notably distinct. It acts as a small molecule agonist for the glucagon-like peptide-1 (GLP-1) receptor in the spine[7]. Activation of this receptor triggers the p38 MAPK signaling pathway specifically within microglia, leading to the expression and release of β-endorphin, an endogenous opioid peptide[7]. This unique pathway reduces neuropathic pain by stimulating the body's own pain-relief system, a mechanism that does not induce tolerance in the same way as external opioids[7].
Summary and Conclusion
Both 8-O-acetyl this compound methylester and this compound methylester are potent natural compounds with significant therapeutic potential, particularly for inflammatory conditions and neuropathic pain.
-
Comparative Efficacy: While some reports suggest they have equal analgesic potency, direct comparative studies on inflammatory mediators indicate that both are highly effective, with ASME's acetyl group potentially contributing to broader or slightly more potent activity against certain inflammatory markers[1][3].
-
Mechanistic Divergence: The most critical difference lies in their mechanisms of action. ASME functions as a broad inhibitor of classical inflammatory pathways like NF-κB and MAPK[4][5][6]. In contrast, SME leverages a unique pathway by activating GLP-1 receptors to induce endogenous β-endorphin for pain relief[7].
-
Therapeutic Implications: The multi-target inhibitory action of ASME may be advantageous for complex neuroinflammatory diseases. SME's distinct mechanism, which avoids conventional opioid tolerance pathways, presents a novel strategy for the long-term management of chronic pain[7].
For drug development professionals, the choice between these two molecules may depend on the specific therapeutic goal: targeting broad inflammation (ASME) versus stimulating a novel, endogenous analgesic pathway (SME). Further head-to-head clinical studies are warranted to fully elucidate their comparative therapeutic potentials.
References
- 1. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Elucidation of the antipyretic and anti-inflammatory effect of 8-O-Acetyl this compound methyl ester based on intestinal flora and metabolomics analysis [frontiersin.org]
- 3. Inhibition of the pro-inflammatory mediators in rat neutrophils by this compound methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Shanzhiside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Shanzhiside, an iridoid glycoside, has garnered attention for its diverse pharmacological activities. While its individual therapeutic effects are of significant interest, emerging research suggests that its true potential may lie in synergistic combinations with other bioactive compounds. This guide provides a comparative analysis of the synergistic effects of this compound and its derivatives with other compounds, supported by available data and detailed experimental methodologies to facilitate further research in this promising area.
Due to a lack of extensive research on this compound itself in combination therapies, this guide draws upon studies of its closely related derivative, this compound methylester (SME), to infer potential synergistic interactions.
Synergistic Combinations and Anti-Inflammatory Effects
Network pharmacology studies have identified potential synergistic anti-inflammatory effects when this compound methylester is combined with other natural compounds, specifically the flavonoid luteoloside and the phenylethanoid glycoside forsythoside B. These compounds are active ingredients of Lamiophlomis rotata, a traditional medicinal herb. While comprehensive experimental data on the synergy of this compound is still emerging, the predicted interactions provide a strong foundation for future in-vitro and in-vivo studies.
Quantitative Data from Network Pharmacology
A network pharmacology study predicted optimal structural ratios for the synergistic anti-inflammatory effects of compounds from Lamiophlomis rotata. These ratios, while not experimentally validated quantitative synergy values like the Combination Index (CI), offer a starting point for designing combination experiments.
| Compound Combination | Predicted Optimal Structural Ratio for Synergy | Predicted Therapeutic Effect |
| This compound methylester & 8-O-acetylthis compound methyl ester | 1.21:1 | Anti-inflammatory |
| Iridoid glycosides (this compound methylester, etc.) : Phenylethanol glycoside (Forsythoside B) : Flavonoid glycoside (Luteoloside) | 4.8:1.6:1 | Anti-inflammatory |
Experimental Protocols for Synergy Assessment
To experimentally validate the predicted synergistic effects, a robust methodology is crucial. The following is a generalized protocol for assessing the synergistic anti-inflammatory effects of this compound and a partner compound (e.g., Luteolin) in a cell-based assay.
Protocol: Assessment of Synergistic Anti-inflammatory Effects in LPS-stimulated RAW 264.7 Macrophages
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound and the compound of interest (e.g., Luteolin) in DMSO.
-
Pre-treat cells with various concentrations of this compound, the other compound, or their combination for 1 hour. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
2. Induction of Inflammation:
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control group (no treatment) and an LPS-only control group.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent assay.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.
4. Data Analysis and Synergy Quantification:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each treatment group relative to the LPS-only control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each individual compound.
-
Assess the synergistic effect using the Combination Index (CI) method based on the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Isobologram analysis can also be used to visualize the interaction.
Signaling Pathways and Visualization
The synergistic anti-inflammatory effects of this compound in combination with compounds like luteolin are likely mediated through the modulation of key signaling pathways involved in inflammation. Luteolin is known to exert its anti-inflammatory effects by targeting pathways such as NF-κB, MAPK, and STAT3.[1] this compound methylester has been shown to reduce neuropathic pain by activating spinal GLP-1 receptors and subsequently stimulating microglial β-endorphin expression via the p38 MAPK signaling pathway.[2]
A potential synergistic mechanism could involve the simultaneous targeting of multiple nodes within these interconnected pathways.
Caption: Putative synergistic anti-inflammatory signaling pathway.
The diagram above illustrates a simplified model of the LPS-induced inflammatory signaling cascade and the potential points of intervention for this compound and Luteolin. This compound may exert its effect by inhibiting the MAPK pathway, while Luteolin could simultaneously inhibit the IKK complex and NF-κB activation. This multi-target approach could lead to a more potent anti-inflammatory response than either compound alone.
Experimental Workflow for Synergy Assessment
The following diagram outlines the general workflow for investigating the synergistic effects of this compound with another compound.
Caption: Experimental workflow for synergy assessment.
This guide provides a framework for researchers to explore the synergistic potential of this compound. While current direct evidence is limited, the data from its derivative, this compound methylester, combined with established experimental protocols and a clear understanding of the underlying signaling pathways, offers a promising path forward for developing novel and more effective combination therapies. Further research is warranted to experimentally validate these predicted synergies and elucidate the precise molecular mechanisms involved.
References
- 1. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Shanzhiside
This guide provides essential safety and logistical information for handling Shanzhiside in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, an iridoid glycoside, requires careful handling to minimize potential exposure and ensure a safe laboratory environment. While some sources may not classify this compound methyl ester as a hazardous substance, other data indicates it may cause skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach is recommended, adhering to the following PPE guidelines.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation[1]. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from dust particles and splashes[1][3]. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling the powder form to avoid respiratory tract irritation[1][3]. Use in a well-ventilated area or under a fume hood[3][4]. |
| Body Protection | Laboratory coat or impervious clothing | To protect skin and personal clothing from contamination[1][4]. |
Safe Handling Procedures
Adherence to standard laboratory safety protocols is crucial when working with this compound.
Preparation and Handling:
-
Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles[3][4].
-
Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing[1][5].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][3]. Contaminated clothing should be removed and washed before reuse[1][3].
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1][3]. If irritation persists, consult a physician[3][4]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes[1][3]. Seek immediate medical attention[3][4]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration[1][4]. Seek medical attention if symptoms persist[1][4]. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention[3][4]. |
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination.
-
Waste Collection: Collect waste material in a suitable, sealed container labeled for chemical waste[1].
-
Disposal Method: While some sources suggest that small quantities may be disposed of with household waste, it is more prudent to follow stricter guidelines[6]. A recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1]. Always dispose of chemical waste in accordance with local, state, and federal regulations[4].
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be treated as chemical waste and disposed of accordingly.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
